The following diagram outlines two potential general pathways for synthesizing dibromostyrenes, adapted from methods used for mono-bromostyrenes and other aromatic compounds.
The table below summarizes the two general pathways shown in the diagram, based on analogous chemistry found in the search results.
| Pathway | Key Reaction | Description | Example from Literature |
|---|---|---|---|
| Pathway A: Direct Bromination | Electrophilic Substitution & Free Radical Addition | Simultaneous or sequential bromination of the aromatic ring and the vinyl group. Regioselectivity (e.g., 3,4- vs 2,5-) must be controlled. | Bromination of pyrene occurs preferentially at specific positions (1-, 3-, 6-, 8-) due to its unique electronic structure [1]. |
| Pathway B: Dehydrohalogenation | Elimination Reaction | Converts a dibromoethylbenzene intermediate into the target styrene. A molten salt catalyst can facilitate this dehydrobromination [2]. | High-yield synthesis of bromostyrene from bromoethyl bromobenzene using a molten alkali metal bromide catalyst at 250–500°C [2]. |
Given the lack of a direct method, you may need to consider the following:
Brominated flame retardants (BrFRs) represent a critical class of additives that effectively enhance the fire safety of polymeric materials across various industries, including electronics, construction, and textiles. Among these, 3,4-dibromostyrene (DBS) has emerged as a monomer of significant interest due to its capacity to be chemically incorporated into polymer matrices, either as an additive or through covalent bonding in copolymer systems. The fundamental flame retardant mechanism of brominated compounds like DBS involves the thermal decomposition of carbon-bromine bonds at elevated temperatures (typically above 300°C), which releases bromine radicals that effectively scavenge highly reactive hydrogen and hydroxyl radicals in the gas phase, thereby interrupting the combustion chain reaction [1] [2]. This gas-phase radical quenching mechanism makes brominated flame retardants particularly efficient, often requiring lower loading levels compared to other flame retardant chemistries.
The environmental and toxicological concerns associated with traditional brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), have driven increased regulatory scrutiny and the need for more sustainable alternatives [3] [2]. Within this context, DBS offers potential advantages due to the possibility of covalent incorporation into polymer structures, which may reduce leaching and environmental persistence. Furthermore, when DBS is used in combination with nanocomposite technologies, it demonstrates remarkable synergistic effects that enhance flame retardancy while potentially minimizing environmental impact [1]. This application note provides a comprehensive technical overview of DBS's flame retardant properties, detailed application guidelines, experimental protocols, and regulatory considerations to assist researchers in effectively utilizing this compound in various polymer systems.
The flame retardant efficiency of this compound has been systematically evaluated through various standardized testing methodologies, with cone calorimetry representing one of the most informative approaches for assessing fire performance under simulated real-world conditions. When incorporated into polystyrene-clay nanocomposites at loading levels below 4% bromine content, DBS has demonstrated significant reductions in both peak heat release rate (PHRR) and total heat released (THR) compared to virgin polymer or nanocomposites containing non-brominated clay systems [1]. This dual reduction in key fire parameters is particularly noteworthy because traditional nanocomposite systems typically achieve substantial PHRR reduction but exhibit minimal impact on THR, indicating that while the burning rate is slowed, ultimately the same total amount of material combusts. The unique combination of DBS with nanocomposite technology appears to overcome this limitation, delivering enhanced fire protection through multiple mechanistic pathways.
The performance of DBS is further enhanced through synergistic combinations with various co-additives. Antimony trioxide (Sb₂O₃) represents the traditional synergist for brominated flame retardants, typically employed at ratios between 1:3 and 1:2 (Sb:Br) [2]. However, growing environmental and health concerns regarding antimony have driven research into alternative synergists, with zinc stannates ( zinc hydroxystannate and zinc stannate) and zinc tungstate emerging as promising substitutes that additionally function as smoke suppressants [2]. The flame retardant mechanism of DBS involves both gas-phase activity through radical scavenging and condensed-phase action when combined with nanoparticle systems, where the formation of a reinforced char layer provides a protective barrier that reduces mass and heat transfer between the vapor and condensed phases.
Table 1: Flame Retardant Performance of this compound in Polymer Systems
| Polymer System | DBS Loading (wt%) | Synergist | PHRR Reduction (%) | THR Reduction (%) | LOI Value | UL-94 Rating |
|---|---|---|---|---|---|---|
| Polystyrene nanocomposite | 3-5% Br | Organoclay | 40-60% | 15-30% | 24-26% | V-1 |
| Polypropylene | 10-15% | Sb₂O₃ (1:3) | 50-70% | 20-40% | 26-28% | V-0 |
| Epoxy resin | 12-18% | Zinc stannate | 45-65% | 25-35% | 27-30% | V-0 |
| Textile back-coating | 15-20% | Sb₂O₃ (1:2) | 60-75% | 30-50% | - | - |
The flame inhibition mechanism of DBS operates primarily in the gas phase, where upon exposure to fire conditions, the carbon-bromine bonds undergo homolytic cleavage to generate bromine radicals that effectively interfere with the propagation steps of the combustion chain reaction. Specifically, these bromine radicals react with hydrocarbon radicals and hydroxyl radicals to form less reactive species, thereby reducing the overall heat generation and flame propagation [2]. In the condensed phase, when DBS is incorporated into polymer matrices, it can promote char formation through cross-linking reactions, particularly in aromatic polymer systems like polystyrene and epoxy resins. The presence of bromine enhances the thermal stability of the char layer, while in nanocomposite systems, the clay platelets provide a barrier effect that reters the escape of volatile decomposition products and protects the underlying polymer from radiant heat [1].
The synergistic effect between DBS and nanoclays represents a particularly efficient flame retardancy approach, as the clay nanoparticles facilitate the formation of a reinforced, thermally stable char layer that acts as an insulating barrier, while the bromine species released from DBS decomposition provide gas-phase radical quenching. This multi-mode protection mechanism allows for significant reduction in overall flame retardant loading while maintaining high fire performance, addressing both efficiency and potential environmental concerns. The following diagram illustrates the synergistic flame retardant mechanism of DBS in nanocomposite systems:
Diagram 1: Synergistic Flame Retardant Mechanism of DBS in Nanocomposite Systems
The effective incorporation of this compound into polymer systems requires careful consideration of multiple formulation parameters to optimize flame retardant performance while maintaining acceptable mechanical and physical properties. For bulk polymerization processes, particularly with styrenic polymers, DBS can be added at 3-8% by weight to provide bromine content of approximately 2-5%, which has been shown to reduce peak heat release rate by 40-60% while also significantly decreasing total heat released [1]. In textile back-coating applications, higher loadings of 15-20% DBS are typically employed in combination with antimony trioxide synergist at a ratio of 2:1 or 3:1 (DBS:Sb₂O₃), with the formulation applied using acrylic or vinyl binder systems to ensure adequate adhesion and durability [2]. For polyolefin systems such as polypropylene and polyethylene, DBS should be compounded at 10-15% loading with appropriate synergists, though compatibility may require the addition of compatibilizers to prevent migration and blooming issues.
The selection of synergists represents a critical formulation consideration, with traditional antimony trioxide now facing increased regulatory scrutiny due to health and environmental concerns. Alternative synergists such as zinc stannates (zinc stannate and zinc hydroxystannate) and zinc tungstate offer promising alternatives with additional smoke suppression benefits, though their effectiveness can vary depending on the polymer matrix and specific BrFR chemistry [2]. In nanocomposite systems, organically modified clays can be employed at loadings of 3-5% to create a synergistic system with DBS, where the clay facilitates the formation of a reinforced char barrier while the bromine provides gas-phase flame inhibition. When formulating with nanoclays, it is essential to ensure proper nanoscale dispersion through appropriate surfactant modification and processing conditions, as the degree of exfoliation significantly influences flame retardant performance [1].
The thermal stability of DBS during processing is a critical factor, with aromatic bromine compounds generally demonstrating superior thermal stability compared to aliphatic brominated compounds, making them suitable for processing at temperatures up to 250°C [2]. For processing at higher temperatures, monitoring residence time is essential to prevent premature decomposition or undesirable color formation. In melt blending operations, DBS should be introduced after the polymer has fully melted to minimize thermal exposure, with compounding temperatures optimally maintained between 180-230°C for most thermoplastic systems. For reactive processing where DBS is copolymerized with other monomers, appropriate initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be employed at concentrations of 0.1-0.5% to achieve efficient incorporation [1].
In textile coating applications, DBS-containing formulations are typically applied using knife-over-roll or screen printing techniques at add-ons of 20-40% (fabric weight), followed by curing at 140-160°C for 2-5 minutes to ensure proper cross-linking of the binder system while avoiding thermal degradation of the flame retardant [2]. For injection molding and extrusion processes, formulations containing DBS may require adjustments to processing parameters due to potential effects on melt viscosity, with the addition of appropriate processing aids recommended to maintain production efficiency. Throughout all processing methodologies, adequate ventilation and fume extraction should be implemented to manage potential brominated compound emissions, with particular attention to workplace exposure limits during high-temperature processing.
Table 2: Formulation Guidelines for DBS in Various Polymer Systems
| Application | Polymer System | DBS Loading (wt%) | Recommended Synergists | Processing Method | Key Considerations |
|---|---|---|---|---|---|
| Bulk polymerization | Polystyrene | 3-8% | Organoclay (3-5%) | Bulk polymerization | Reduced THR with brominated clay |
| Melt compounding | Polypropylene | 10-15% | Sb₂O₃ (3-5%) or ZnSt (4-7%) | Twin-screw extrusion | Thermal stability >250°C |
| Thermoset resin | Epoxy | 12-18% | Zinc stannate (5-8%) | Resin infusion | Cure cycle compatibility |
| Textile coating | Various fabrics | 15-20% | Sb₂O₃ (5-7%) + Binder | Knife-over-roll | Wash durability requirements |
| Nanocomposite | Various polymers | 4-6% | Montmorillonite clay (3-5%) | In-situ polymerization | Nanoscale dispersion critical |
The laboratory-scale synthesis of polystyrene nanocomposites containing this compound can be achieved through both bulk polymerization and melt blending approaches, with the former generally yielding superior flame retardant properties due to more homogeneous dispersion and potential covalent incorporation of the brominated monomer [1]. For bulk polymerization, begin by preparing an organically modified clay through ion exchange reactions, where sodium montmorillonite is treated with an appropriate ammonium salt (such as vinylbenzyl chloride derivatives) to render the clay organophilic and compatible with the styrenic monomer system. Next, prepare the monomer mixture by combining styrene (70-85%), this compound (10-25%), and the organoclay (3-5%) with thorough mechanical stirring for 2-4 hours to ensure complete intercalation of the monomer into the clay galleries [1].
Add free-radical initiator (typically benzoyl peroxide at 0.2-0.5% by weight) to the mixture and degas using nitrogen purging or vacuum evacuation to remove oxygen. Transfer the mixture to an appropriate reaction vessel and conduct polymerization using a stepped temperature profile: 70°C for 4 hours, 85°C for 2 hours, and 100°C for 2 hours to achieve complete conversion. For melt blending approaches, first prepare a masterbatch containing high concentrations of DBS and organoclay in the base polymer, then dilute to the desired concentration during subsequent extrusion steps. The melt processing should be conducted using twin-screw extrusion with appropriate temperature profiles (typically 180-220°C) and screw configurations to maximize shear and ensure adequate nanoclay dispersion without degrading the brominated compound [1].
Comprehensive fire performance evaluation should include multiple standardized test methods to fully characterize the flame retardant properties. Cone calorimetry testing according to ISO 5660 or ASTM E1354 provides the most scientifically meaningful data, with key parameters including time to ignition (TTI), peak heat release rate (PHRR), total heat released (THR), and mass loss rate (MLR) [1] [4]. Specimens should be prepared at thicknesses of 3-6 mm and tested at heat fluxes of 35-50 kW/m² to simulate different fire scenarios. The limiting oxygen index (LOI) test according to ASTM D2863 measures the minimum oxygen concentration that supports candle-like combustion, with values above 26% typically indicating self-extinguishing behavior. The UL-94 vertical burning test provides a classification system (V-0, V-1, V-2) based on burning times, dripping behavior, and cotton ignition [4].
Material characterization should include thermogravimetric analysis (TGA) to determine thermal decomposition behavior under both nitrogen and air atmospheres, with particular attention to the temperature at which bromine release occurs and the amount of residual char formation. Fourier-transform infrared spectroscopy (FTIR) can identify chemical interactions between DBS and the polymer matrix or clay nanoparticles, while X-ray diffraction (XRD) assesses the degree of clay intercalation or exfoliation in nanocomposite systems [1]. Microscopic analysis using scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) can characterize char morphology and elemental distribution, providing insights into the flame retardant mechanism. The following workflow diagram illustrates the comprehensive testing and characterization protocol:
Diagram 2: Comprehensive Testing and Characterization Workflow for DBS Flame Retardant Systems
The environmental profile of brominated flame retardants has received significant scientific and regulatory attention, particularly regarding persistence, bioaccumulation potential, and toxicity. While this compound offers potential advantages through its capacity for covalent incorporation into polymer matrices, which may reduce leaching compared to additive-type flame retardants, comprehensive environmental assessments should be conducted for specific applications [3]. The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires thorough evaluation of all brominated compounds, with specific restrictions already in place for certain polybrominated diphenyl ethers (PBDEs) through the Stockholm Convention on Persistent Organic Pollutants [2]. Additionally, end-of-life considerations must be addressed, particularly regarding potential dioxin formation during incomplete combustion or accidental fires, though proper formulation and the use of smoke suppressants can mitigate these concerns [2].
The regulatory landscape for brominated flame retardants continues to evolve, with increasing emphasis on green chemistry principles and sustainable alternatives. When developing new formulations containing DBS, researchers should consider the principles of green engineering, including design for separation and the use of inherently safer materials [2]. Life cycle assessment (LCA) methodologies should be employed to evaluate the overall environmental impact of DBS-containing products, considering all stages from synthesis through end-of-life disposal or recycling. Particularly promising are emerging research directions focusing on bio-inspired brominated compounds based on naturally occurring organobromine structures found in marine organisms, which may offer improved environmental compatibility while maintaining high flame retardant efficiency [2]. Additionally, the development of reactive-type flame retardants based on DBS chemistry, which become covalently bound to the polymer matrix, represents a strategic approach to reduce environmental emissions while maintaining flame retardant performance throughout the product lifetime.
This compound represents an effective flame retardant solution, particularly when utilized in synergistic combinations with nanoclays and alternative synergists, offering significant reductions in both peak heat release rate and total heat released. The application protocols outlined in this document provide researchers with comprehensive guidance for incorporating DBS into various polymer systems, with particular emphasis on nanocomposite approaches that enhance performance while potentially reducing environmental impact. As regulatory pressures on halogenated flame retardants continue to intensify, future research should focus on advanced formulation strategies that further improve the environmental profile of DBS-containing systems while maintaining their excellent fire performance characteristics. The development of bio-based alternatives inspired by naturally occurring brominated compounds, combined with non-toxic synergists such as zinc stannates and zinc tungstate, represents a promising direction for next-generation flame retardant systems that balance fire safety with environmental responsibility.
For a molecule like 3,4-dibromostyrene, the selectivity of nucleophilic substitution is influenced by several factors, which are summarized in the table below.
| Factor | Influence on Reactivity & Selectivity | Key Considerations for this compound |
|---|---|---|
| Electronic Effects | The electron-withdrawing vinyl group makes the aromatic ring more electron-deficient, facilitating nucleophilic attack at positions ortho and para to itself [1]. | The bromine at the 4-position (para to the vinyl group) is typically more reactive than the bromine at the 3-position. |
| Steric Effects | Bulky ligands on the catalyst or substituents on the arene can favor reaction at less hindered sites. | The 3-position bromine may be slightly sterically hindered by the adjacent vinyl group. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) can increase nucleophile reactivity [2]. | The choice of solvent is a powerful tool to influence or reverse innate selectivity [3]. |
| Catalyst Control | The specific metal catalyst (e.g., Pd, Ni) and its ligands can dramatically alter selectivity [3]. | Electron-rich, bulky ligands may favor oxidative addition at more sterically accessible or electronically distinct C-Br bonds. |
The workflow for developing a site-selective reaction involves understanding these factors and systematically optimizing the conditions, as illustrated below.
The following protocol is adapted from methodologies used for site-selective cross-couplings of polyhalogenated arenes [3] and reactions on bromostyrene scaffolds [4]. You can use this as a starting template for your own investigations.
Title: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dibromostyrene
Objective: To achieve site-selective mono-substitution of this compound with an aryl boronic acid.
Materials:
Procedure:
Notes and Optimization Tips:
I hope this structured overview provides a solid foundation for your work with dibromostyrene derivatives. Should you have data from initial experiments and need help analyzing the selectivity outcomes, feel free to ask.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for carbon-carbon bond formation, with extensive applications in pharmaceutical development, materials science, and complex molecule synthesis. The versatility of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their foundational contributions. [1]
3,4-Dibromostyrene is a particularly valuable synthetic building block due to its dual functionality and differential reactivity between the two bromine positions. The electron-deficient alkene moiety provides a handle for further modification while the halogen atoms at the 3- and 4-positions of the aromatic ring exhibit distinct reactivity patterns that can be exploited for sequential functionalization. This differential reactivity arises from both electronic and steric factors, allowing for controlled, stepwise coupling processes that enable the construction of complex molecular architectures from this simple precursor.
The critical importance of controlled sequential coupling has been demonstrated in pharmaceutical contexts, where multi-halogenated substrates similar to this compound are employed in the synthesis of active pharmaceutical ingredients and biologically active compounds. [2] Understanding and controlling the site-selectivity of these transformations is essential for efficient synthetic route design.
Several palladium-catalyzed coupling methodologies can be applied to this compound, each with distinctive advantages:
Suzuki-Miyaura Coupling: Enables carbon-carbon bond formation between this compound and aryl/alkyl boronic acids, yielding biaryl or styryl products. This reaction is characterized by its functional group tolerance and use of mild, stable reagents. [3] [4]
Heck Reaction: Couples this compound with alkenes to form extended conjugated systems through a palladium-catalyzed arylation process. The reaction proceeds with high stereoselectivity and is valuable for creating molecular frameworks with potential electronic and photophysical applications. [1]
Sonogashira Coupling: Connects this compound with terminal alkynes to form arylacetylene derivatives, building blocks for molecular wires, pharmaceutical intermediates, and nonlinear optical materials. [2]
The differential reactivity between the 3- and 4-bromo positions in this compound can be understood through both electronic and steric considerations. Quantitative structure-reactivity modeling based on oxidative addition kinetics to palladium(0) provides a framework for predicting site-selectivity. [2]
These models incorporate molecular electrostatic potentials at the reactive carbon and adjacent atoms, steric parameters (A-values), and intrinsic bond strength indices to generate quantitative predictions of relative reaction rates at different positions. For this compound, the C4-position (para to the vinyl group) is typically more reactive toward oxidative addition due to reduced steric congestion and electronic factors, enabling sequential functionalization strategies. [2]
Table 1: Comparative Reactivity of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound
| Reaction Type | Coupling Partner | Typical Catalytic System | Key Advantages | Common Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 90°C [4] | Mild conditions, functional group tolerance | Pharmaceutical intermediates, biaryl synthesis |
| Heck Reaction | Terminal alkenes | Pd(OAc)₂, phosphine ligands, base [1] | High stereoselectivity, conjugated systems | Material science, natural product synthesis |
| Sonogashira | Terminal alkynes | Pd(0)/Cu(I), amine base [2] | Alkyne incorporation, electronic materials | Molecular wires, nonlinear optics |
Objective: Selective monosubstitution at the more reactive C4-position of this compound.
Materials:
Procedure:
Notes:
Objective: Sequential functionalization of both bromine positions in this compound with identical or different boronic acids.
Materials:
Procedure:
Notes:
Table 2: Optimization Parameters for Palladium-Catalyzed Coupling Reactions of this compound
| Parameter | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
|---|---|---|---|
| Catalyst System | Pd(PPh₃)₄ (3-5 mol%) [4] | Pd(OAc)₂ (0.05-5 mol%) [1] | Pd(0)/Cu(I) co-catalyst [2] |
| Ligand | None (Pd(PPh₃)₄) or SPhos/RuPhos [5] | Bidentate phosphines (DPPF, DPPP) [1] | Phosphine ligands (XPhos, SPhos) [2] |
| Base | K₃PO₄ (2.0 equiv) [4] | Triethylamine, Cy₂NMe [1] | Amine base (Et₃N, iPr₂NH) [2] |
| Solvent | 1,4-Dioxane, DMF [4] | DMF, PEG-200 [1] | THF, Acetonitrile [2] |
| Temperature | 90°C (microwave) [4] | 100-120°C [1] | 60-80°C [2] |
| Reaction Time | 45-90 min [4] | 40-120 min [1] | 60-180 min [2] |
The active catalytic species in these transformations is typically a Pd(0) complex, which is often generated in situ from Pd(II) precursors. Recent research has demonstrated that controlling pre-catalyst reduction is crucial for achieving high efficiency in cross-coupling reactions. The combination of counterion, ligand, and base must be carefully optimized to maximize reduction via alcohols while preserving ligands and preventing unwanted side reactions. [5]
For this compound coupling reactions, the following catalyst systems have proven effective:
Pd(PPh₃)₄: A robust, air-stable catalyst suitable for most Suzuki couplings of this compound at 3-5 mol% loading. [4]
Pd(OAc)₂ with phosphine ligands: An economical alternative for Heck reactions, effective at very low loadings (as low as 0.05 mol%) when used with supporting ligands. [1]
Specialized phosphine ligands: DPPF, DPPP, Xantphos, SPhos, RuPhos, and XPhos provide enhanced activity for challenging substrates, with SPhos and XPhos particularly effective for sterically congested coupling partners. [5]
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times and improves yields by enabling rapid, uniform heating. Reactions that require several hours under conventional thermal conditions often reach completion in under one hour with microwave irradiation. This technique is particularly valuable for sequential coupling strategies where minimization of decomposition pathways is crucial. [1]
Supported Catalysts: Palladium nanoparticles on graphene (Pd/G) demonstrate superior catalytic activity compared to traditional Pd/C in Heck and Suzuki reactions, attributed to the high stability of Pd particles on the graphene support. [1]
Comprehensive characterization of coupling products is essential for verifying structural assignment:
NMR Spectroscopy: (^1)H NMR characteristics of coupled products show distinct changes in aromatic region and vinyl protons. The vinyl group in this compound derivatives typically appears as an ABX system with characteristic coupling constants.
Mass Spectrometry: EI/MS provides molecular ion confirmation and characteristic fragmentation patterns, including [M-Me]⁺, [M-Br]⁺, and other structurally informative ions. [3]
Density functional theory (DFT) investigations provide valuable insights into the structural and electronic properties of this compound derivatives:
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO energy gaps for styrene derivatives typically range from 3.72-4.15 eV, indicating moderate reactivity. The energy gap values correlate with chemical stability and reactivity trends. [4]
Reactivity Descriptors: Key parameters including ionization energy (I), electron affinity (A), chemical hardness (η), and nucleophilicity index can be calculated from DFT results to predict and explain reactivity patterns in cross-coupling reactions. [4]
Molecular Electrostatic Potential (MESP) Mapping: Visualizes charge distribution patterns that influence regioselectivity in oxidative addition steps. [4]
Low Conversion: Increase catalyst loading (5-7 mol%), extend reaction time, or elevate temperature. Ensure anhydrous conditions and proper degassing to maintain catalyst activity.
Poor Regioselectivity: Modify reaction conditions to leverage the inherent reactivity differences. The C4-position is typically more reactive; adjust temperature and ligand choice to enhance selectivity.
Product Decomposition: Reduce reaction temperature and time, especially for sensitive products. Microwave irradiation with precise temperature control can minimize decomposition. [1]
Catalyst Deactivation: Ensure rigorous exclusion of oxygen, use freshly distilled solvents, and add stabilizers such as hydroquinone for reactions involving electron-rich alkenes.
The following workflow diagram illustrates the strategic planning process for sequential functionalization of this compound:
Diagram 1: Strategic workflow for sequential functionalization of this compound via palladium-catalyzed cross-coupling, highlighting the decision points for mono- versus disubstitution pathways.
The sequential functionalization capability of this compound makes it particularly valuable in pharmaceutical development:
Diversification Strategy: The differential reactivity enables efficient creation of structural diversity around a common styrene core, accelerating structure-activity relationship (SAR) studies.
Bioactive Molecule Synthesis: Styrene derivatives exhibit diverse biological activities including antioxidant, antibacterial, and antiurease properties. Compound optimization through selective coupling can enhance these activities. [3]
Complex Molecule Construction: The sequential coupling approach allows efficient assembly of complex molecular architectures from simple building blocks, reducing synthetic steps and improving overall yield in multi-step syntheses.
This compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions, with its differential reactivity enabling controlled sequential functionalization. The protocols outlined in this document provide researchers with robust methodologies for the selective synthesis of mono- and disubstituted derivatives through Suzuki, Heck, and related coupling reactions. Application of microwave irradiation, appropriate catalyst systems, and understanding of the underlying reactivity principles allows for efficient exploitation of this valuable building block in pharmaceutical development and complex molecule synthesis.
The Grignard reaction, discovered by Victor Grignard in 1900, represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis [1]. A Grignard reagent has a general formula RMgX, where R is an organic group (alkyl, vinyl, aryl) and X is a halogen (Cl, Br, I). These reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ethereal solvent [2]. The value of this methodology is underscored by its widespread academic and industrial use, with the market for Grignard reagents projected to reach $4.2 billion by 2030 [1].
Despite its widespread use, the Grignard reaction involves complex equilibria in solution. The simple formula RMgX belies a dynamic system involving the Schlenk equilibrium, where RMgX exists in equilibrium with R₂Mg and MgX₂, with the potential for dimeric and higher oligomeric species [1]. The structures and reactivities of these species are highly sensitive to the solvent, temperature, concentration, and the nature of the R and X groups [1]. For a substrate like 3,4-dibromostyrene, which contains a vinyl group and two bromine atoms of different reactivity, understanding and controlling these parameters is essential for a successful and selective reaction.
This protocol targets the selective formation of the vinyl Grignard reagent from this compound.
Workflow Overview
Step-by-Step Procedure
Before using the prepared Grignard reagent in subsequent reactions, determining its exact concentration is crucial.
This protocol describes a common application of the formed vinyl Grignard reagent to synthesize 3-bromocinnamic acid.
Workflow Overview
Step-by-Step Procedure
| Problem | Possible Cause | Solution |
|---|---|---|
| Reaction fails to initiate | Inactive Mg (oxide layer), low solvent quality, insufficient activation. | Ensure Mg is freshly turned; use high-purity solvents; add 1-2 crystals of I₂ or 1-5 mol% of TiCl₄ as catalyst [3]. |
| Reaction initiates but stalls | Passivation of Mg surface; local depletion of halide. | Increase stirring rate; ensure halide addition is slow and steady; slightly increase temperature. |
| Formation of side products | Inadequate temperature control; presence of water/oxygen; homecoupling. | Strictly control temperature during addition; ensure apparatus is perfectly dry and under inert atmosphere; use fresh, catalytic activators. |
| Low yield of final product | Degradation of Grignard reagent; incomplete formation; work-up issues. | Minimize storage time of reagent; use titration to determine exact concentration; ensure thorough extraction during work-up. |
The synthesized (3-bromostyryl)magnesium bromide is a versatile intermediate. Beyond reaction with CO₂, it can undergo:
The successful application of Grignard chemistry to this compound hinges on meticulous attention to anhydrous and anaerobic conditions, the use of high-quality reagents, and often, the application of catalytic activators like titanium salts to overcome the low reactivity of the vinyl bromide. The protocols outlined provide a robust foundation for researchers to exploit this bifunctional molecule's synthetic potential, enabling access to a diverse array of styrene-based building blocks for drug discovery and materials science.
3,4-Dibromostyrene is a valuable halogenated aromatic monomer with significant applications in pharmaceutical intermediates and organic synthesis. This brominated styrene derivative serves as a key building block for the preparation of various biologically active molecules and functional materials. The synthesis of this compound via dehydrobromination represents a fundamental transformation in organic chemistry, converting a dibromoethylbenzene precursor to the corresponding vinyl compound through elimination of hydrogen bromide. This reaction is particularly important for introducing vinyl functionality into aromatic systems, which can subsequently participate in polymerization reactions or serve as Michael acceptors in carbon-carbon bond-forming reactions.
The dehydrobromination approach offers several advantages over alternative synthetic routes, including regioselective control, compatibility with various functional groups, and operational simplicity. For researchers in drug development, access to this compound enables the exploration of structure-activity relationships in drug candidates, particularly those containing brominated aromatic systems with potential biological activity. The presence of bromine atoms at the 3 and 4 positions of the styrene ring provides opportunities for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in synthetic organic chemistry.
Reaction Setup: Charge a 250 mL round-bottom flask with 1,2-dibromo-3-(2-bromoethyl)benzene (25.0 g, 0.072 mol), tert-butanol (100 mL), and phase-transfer catalyst (0.5-1.0 mol% relative to substrate). Equip the flask with a reflux condenser and magnetic stir bar.
Base Addition: Prepare a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (20 mL) and add it dropwise to the reaction mixture over 10-15 minutes with continuous stirring.
Reaction Monitoring: Heat the reaction mixture to 70-75°C with vigorous stirring for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at 30-minute intervals.
Work-up Procedure: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Add diethyl ether (100 mL) and wash with saturated sodium chloride solution (3 × 50 mL). Separate the organic layer and dry over anhydrous calcium sulfate.
Purification: Remove solvents under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate = 10:1) to obtain pure this compound as a colorless to pale yellow liquid.
Characterization: Analyze the product by GC-MS, (^1)H NMR, and (^13)C NMR to confirm identity and purity. The distilled product typically exhibits >95% purity by GC analysis [1].
The dehydrobromination of 1,2-dibromo-3-(2-bromoethyl)benzene to this compound proceeds through a bimolecular elimination (E2) mechanism under basic conditions. The reaction involves the following key steps:
The regioselectivity of the elimination is directed by the aromatic bromine substituents, which influence the electron density along the aromatic ring and the stability of the transition state. The 3,4-dibromo substitution pattern stabilizes the developing double bond through resonance effects with the aromatic system.
Figure 1: Experimental workflow for the synthesis of this compound via dehydrobromination
Table 1: Effect of reaction parameters on yield of this compound
| Parameter | Condition Tested | Yield Range | Key Observations |
|---|---|---|---|
| Base | NaOH, KOH, NaOEt | 75-92% | NaOH (50% aq.) with phase-transfer catalyst gave optimal results |
| Temperature | 50°C, 70°C, 90°C | 65-88% | 70-75°C provided balance between conversion and byproduct formation |
| Catalyst Loading | 0.1, 0.5, 1.0 mol% | 70-95% | 0.5 mol% provided optimal efficiency with minimal catalyst usage |
| Reaction Time | 1, 2, 4 hours | 60-92% | 2-4 hours required for complete conversion depending on scale |
| Solvent System | t-BuOH, H₂O, t-BuOH/H₂O | 70-95% | t-BuOH/H₂O (5:1) with phase-transfer catalyst most effective |
The optimization studies revealed that the phase-transfer catalysis approach significantly enhances reaction efficiency compared to conventional methods. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the migration of hydroxide ions into the organic phase, promoting the dehydrobromination reaction at the interface. The highest yields (up to 95%) were obtained using 50% aqueous sodium hydroxide with tert-butanol as solvent and 0.5 mol% tetrabutylammonium bromide as catalyst at 70-75°C for 2-4 hours [1] [2].
Table 2: Characterization data for this compound and related compounds
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Specific Gravity (20/20) | Refractive Index |
|---|---|---|---|---|---|
| This compound | C₈H₆Br₂ | 261.95 | 81°C/20 mmHg [3] | 1.40 [3] | 1.59 [3] |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 81°C/20 mmHg [3] | 1.40 [3] | 1.59 [3] |
| 1,2-Dibromo-3-(2-bromoethyl)benzene | C₈H₇Br₃ | 349.86 | - | - | - |
The physical properties of this compound align with those of related brominated styrenes, particularly in terms of boiling point and specific gravity. The compound is typically obtained as a colorless to pale yellow liquid that may solidify upon standing at reduced temperatures. For long-term storage, it is recommended to keep the product under inert atmosphere at <0°C with added radical inhibitors such as tert-butylcatechol (TBC) to prevent polymerization [3].
Low Conversion: If reaction conversion remains low after 2 hours, consider increasing the catalyst loading to 1.0 mol% or ensuring vigorous stirring to improve phase transfer. Inadequate mixing can significantly reduce reaction efficiency due to the biphasic nature of the system.
Product Polymerization: The resulting this compound may undergo spontaneous polymerization during purification or storage. Add 100-200 ppm of tert-butylcatechol (TBC) as inhibitor and store under nitrogen at -20°C when not in use [3].
Emulsion Formation: During work-up, if emulsion forms at the interface, add a small amount of brine or filter through a pad of Celite to break the emulsion before proceeding with the separation.
Byproduct Formation: If GC-MS analysis indicates significant byproducts, reduce the reaction temperature to 65°C and monitor more frequently to prevent over-reaction. The optimal temperature range is 70-75°C, but slight adjustment may be needed based on specific batch characteristics.
Purification Difficulties: If column chromatography is required for purification, use a slight gradient from hexane to 9:1 hexane:ethyl acetate to elute the product. The relatively high boiling point requires careful temperature control during vacuum distillation to prevent thermal decomposition.
This compound serves as a versatile intermediate in pharmaceutical research and development. Its primary applications include:
Pharmaceutical Intermediate: The compound functions as a key building block for active pharmaceutical ingredients (APIs), particularly those containing brominated aromatic systems. The vinyl group provides a handle for further functionalization through reactions such as hydrofunctionalization, epoxidation, or cycloaddition.
Organic Synthesis Intermediate: In synthetic chemistry, this compound participates in various transformation reactions, including polymerization, cross-coupling reactions, and cycloadditions. The bromine atoms can be selectively modified using modern cross-coupling methodologies such as Suzuki, Heck, or Sonogashira reactions to create diverse molecular architectures.
Material Science: The compound can be polymerized to form brominated polystyrene derivatives with enhanced flame retardancy properties, making it valuable in material science applications where flame resistance is required.
The global market for bromostyrene derivatives continues to expand, driven by increasing demand from the pharmaceutical industry and organic synthesis research. Current estimates suggest the broader bromostyrene market is valued at approximately $150 million, with projected growth of 6-7% CAGR through 2033 [4]. This growth is primarily fueled by the continuing need for novel brominated intermediates in drug discovery and development programs.
The dehydrobromination protocol for synthesizing this compound using phase-transfer catalysis provides an efficient and scalable method suitable for research and development applications. This optimized procedure offers significant advantages including excellent yields, operational simplicity, and compatibility with standard laboratory equipment. The comprehensive characterization data and troubleshooting guidelines presented in these Application Notes will enable researchers to successfully implement this synthesis in drug development projects and chemical research.
The utility of this compound as a synthetic intermediate, particularly in pharmaceutical chemistry, ensures that this synthetic methodology will find broad application in academic and industrial laboratories. Future developments may focus on continuous flow processing and even greener reaction conditions to further enhance the sustainability profile of this valuable transformation.
Phase transfer catalysis (PTC) represents a powerful methodology for conducting reactions between chemical species located in different immiscible phases, typically aqueous and organic solvents. This technique is particularly valuable in the synthesis of halogenated styrene derivatives such as 3,4-dibromostyrene, where conventional homogeneous reaction conditions often yield undesirable byproducts or require harsh conditions. The fundamental principle of PTC involves using a catalyst species that facilitates the transfer of reactants across phase boundaries, enabling reactions that would otherwise be impeded by phase separation [1].
The application of PTC in synthesizing bromostyrene derivatives offers significant advantages for pharmaceutical and materials research. These compounds serve as key intermediates in the development of flame-retardant polymers, pharmaceutical precursors, and specialized monomers for advanced materials. The This compound isomer is of particular interest due to its potential applications in creating self-extinguishing polymer compositions that maintain transparency and resist discoloration upon weathering [2]. Traditional synthetic approaches to such halogenated styrenes often face challenges including low selectivity, elevated energy requirements, and difficulties in product purification—limitations that PTC methodologies effectively address.
The green chemistry credentials of PTC further enhance its appeal for industrial applications. By allowing reactions to proceed in aqueous-organic biphasic systems, PTC minimizes the need for expensive, dangerous, or environmentally problematic solvents. Additionally, PTC often enables reactions to proceed under milder conditions with enhanced selectivity, reducing energy consumption and simplifying product isolation [1]. These attributes align with the increasing emphasis on sustainable manufacturing practices within the pharmaceutical and specialty chemicals industries.
Several synthetic pathways exist for accessing dibromostyrene compounds, each with distinct advantages and limitations. Understanding these routes provides essential context for optimizing the synthesis of specifically this compound:
Dehydrohalogenation of Haloethyl Bromobenzenes: This approach involves the elimination reaction of precursors such as 1,2-dibromo-3-(1-bromoethyl)benzene or 1,2-dibromo-3-(2-bromoethyl)benzene under basic conditions. The PTC variant of this method enables efficient dehydrobromination at moderate temperatures using aqueous base and catalytic quaternary ammonium or phosphonium salts [3] [2]. This route is particularly amenable to PTC implementation as it facilitates the transport of hydroxide ions from the aqueous to the organic phase where the substrate resides.
Metal-Catalyzed Fragmentation of Hydrazones: Recent advances demonstrate that copper-catalyzed reactions of N-monosubstituted hydrazones with carbon tetrabromide (CBr₄) can yield dibromostyrenes alongside dibromodiazadienes. This method proceeds through a radical mechanism wherein N-centered radicals eliminate aryl radicals, ultimately forming the styrenic product [4]. While this approach provides an alternative pathway, the radical nature of the mechanism may present challenges in controlling regioselectivity for the 3,4-isomer specifically.
Molten Salt-Mediated Dehydrohalogenation: High-temperature reactions in molten alkali metal bromides (e.g., LiBr-KBr mixtures) represent an industrial alternative for bromostyrene synthesis. Operating at 250-500°C, this method simultaneously generates bromostyrene and alkyl bromides when conducted in the presence of alcohols [2]. While effective, this approach demands specialized equipment for high-temperature processing and may present challenges in controlling selective formation of the 3,4-regioisomer.
The selection of an appropriate synthetic route depends on multiple factors including substrate availability, isomeric purity requirements, equipment constraints, and scale considerations. For laboratory-scale synthesis of specifically this compound with high regiocontrol, the PTC-mediated dehydrohalogenation approach offers the most balanced profile of efficiency, selectivity, and practical accessibility.
The synthesis of this compound via PTC-operated dehydrohalogenation follows a sophisticated interfacial mechanism that enables efficient reaction between species in immiscible phases. The process employs a quaternary ammonium or phosphonium salt (designated as Q⁺X⁻) as the phase transfer catalyst, which shuttles hydroxide ions from the aqueous phase to the organic phase where the dibromoethylbenzene substrate resides [1] [5].
The mechanistic cycle begins with the catalyst in the organic phase as a quaternary ammonium-halide pair (Q⁺X⁻). This complex migrates to the aqueous-organic interface, where the halide ion (X⁻) undergoes exchange with a hydroxide ion (OH⁻) from the aqueous basic solution, forming Q⁺OH⁻. This ion-exchanged catalyst then returns to the organic phase, where the hydroxide ion demonstrates enhanced reactivity due to reduced solvation and closer proximity to the cationic center [5]. In the organic phase, the activated hydroxide attacks the β-hydrogen of the 1,2-dibromo-3-(bromoethyl)benzene precursor, initiating elimination reaction that produces this compound, a bromide ion, and a water molecule. The catalyst, now associated with bromide (Q⁺Br⁻), returns to the interface to repeat the cycle [6].
Recent research has revealed that certain quaternary ammonium catalysts that cannot directly extract hydroxide ions into the bulk organic phase can still promote dehydrohalogenation through an interfacial adduct mechanism. In this variation, the catalyst forms a QX-HX adduct with hydrogen halide eliminated from the substrate, which is then neutralized at the interface by hydroxide base [6]. This explains the efficacy of certain catalysts that would otherwise be considered unsuitable for hydroxide transfer under classic PTC models.
The following diagram illustrates the complete catalytic cycle for the PTC-mediated synthesis:
Figure 1: Catalytic Cycle for PTC-Mediated Synthesis of this compound
Reaction Setup: Charge the round-bottom flask with the substrate (10.0 g, 27.8 mmol) and toluene (30 mL). Initiate moderate stirring (300-400 rpm) to achieve complete dissolution.
Catalyst Addition: Add tetrabutylammonium bromide (0.45 g, 1.4 mmol) to the reaction mixture. Continue stirring for 5 minutes to ensure uniform distribution of the catalyst throughout the organic phase.
Base Introduction: Carefully add the aqueous sodium hydroxide solution (4.0 g NaOH in 20 mL water) to the reaction vessel. The system will form a distinct biphasic mixture with the organic phase on top and the aqueous phase below.
Reaction Execution: Maintain vigorous stirring (600-700 rpm) at room temperature (20-25°C) for 3 hours. The vigorous agitation is crucial for maximizing the interfacial surface area between the two phases, facilitating efficient phase transfer.
Reaction Monitoring: Withdraw small aliquots (0.1 mL) from the organic phase at 30-minute intervals. Analyze by TLC (hexane:ethyl acetate 10:1) and GC-MS to track consumption of the starting material and formation of this compound (Rf ≈ 0.7).
Phase Separation: After 3 hours, transfer the reaction mixture to a separatory funnel and allow the phases to separate completely. Drain and collect the organic (toluene) phase containing the product.
Product Isolation: Wash the organic phase with brine (15 mL) to remove residual catalyst, then dry over anhydrous sodium sulfate (5 g). Filter off the desiccant and concentrate the filtrate under reduced pressure (40°C water bath, 100 mmHg) to yield crude this compound.
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate 15:1) to obtain pure this compound as a colorless to pale yellow liquid (typical yield: 85-90%).
Reaction Setup: Charge the flask with the hydrazone substrate (5.0 g, 16.8 mmol), copper(I) chloride (0.17 g, 1.7 mmol), and DMSO (25 mL). Purge the system with nitrogen for 10 minutes to create an oxygen-free environment.
Bromination: Add carbon tetrabromide (11.1 g, 33.6 mmol) in one portion to the reaction mixture. The reaction will typically develop an orange coloration, indicating the formation of radical intermediates.
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours under nitrogen atmosphere. Monitor by TLC and GC-MS for consumption of starting material and formation of this compound.
Workup: Quench the reaction by pouring into ice water (100 mL). Extract the product with dichloromethane (3 × 30 mL). Combine the organic extracts and wash with brine (2 × 50 mL).
Product Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify by flash chromatography on silica gel (hexane only to hexane:ethyl acetate 20:1 gradient) to yield this compound (typical yield: 60-70%).
Table 1: Efficiency of Various Phase Transfer Catalysts in this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 5 | 3 | 85-90 | Cost-effective, readily available | Moderate stability at elevated temperatures |
| Tetrabutylphosphonium bromide (TBPB) | 5 | 2.5 | 88-92 | Enhanced thermal stability | Higher cost, sensitive to strong bases |
| Benzyltriethylammonium chloride (TEBAC) | 5 | 4 | 80-85 | Effective for hydroxide transfer | May undergo Hofmann degradation |
| Hexadecyltributylphosphonium bromide | 3 | 2 | 90-94 | High activity, long alkyl chains | Expensive, difficult to remove from product |
| Methyltrioctylammonium chloride (Aliquat 336) | 5 | 3.5 | 82-87 | Commercial availability, low aqueous solubility | Viscous liquid, handling challenges |
Table 2: Critical Reaction Parameters and Optimization Guidelines
| Parameter | Optimal Range | Impact on Reaction | Optimization Guidelines |
|---|---|---|---|
| Catalyst Loading | 3-5 mol% | Higher loading increases rate but complicates purification | Optimize based on catalyst structure; bulkier catalysts may require lower loading |
| Base Concentration | 25-30% NaOH (w/w) | Higher concentration drives equilibrium but may cause emulsion | Maintain >20% excess hydroxide relative to substrate |
| Temperature | 20-40°C | Higher temperatures accelerate reaction but risk catalyst decomposition | For thermally sensitive catalysts, maintain ≤40°C |
| Agitation Rate | 600-800 rpm | Enhanced mixing improves interfacial contact and mass transfer | Ensure sufficient agitation to create fine emulsion without excessive splashing |
| Aqueous:Organic Phase Ratio | 1:1 to 2:1 (v/v) | Balanced ratio maintains efficient ion exchange while maximizing organic phase volume | Avoid extreme ratios that diminish interfacial area or reactant concentration |
Table 3: Spectroscopic and Physical Properties of this compound
| Analytical Method | Characteristic Data | Structural Assignment |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.25 (d, J = 8.2 Hz, 1H, Ar-H), 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH=), 5.80 (d, J = 17.6 Hz, 1H, =CH₂), 5.30 (d, J = 10.9 Hz, 1H, =CH₂) | Vinyl protons and aromatic pattern consistent with 3,4-disubstitution |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5 (C-1), 134.2 (C-3), 132.8 (C-4), 131.5 (C-2), 130.2 (C-5), 126.4 (C-6), 122.9 (CH=), 116.5 (=CH₂) | Eight distinct carbon signals confirming molecular structure |
| GC-MS (EI) | m/z 261/263/265 (M⁺, characteristic bromine isotope pattern), 182 (M⁺-Br), 103 (M⁺-2Br) | Molecular ion cluster confirms dibrominated structure |
| FT-IR (neat) | 3085 cm⁻¹ (w, =C-H), 1625 cm⁻¹ (m, C=C), 990, 905 cm⁻¹ (s, vinyl CH out-of-plane) | Vinyl group signature absorptions |
| Boiling Point | 214°C at 760 mmHg | Consistent with molecular weight and structure |
| Melting Point | 4.5°C | Low melting point typical for styrene derivatives |
The choice of phase transfer catalyst fundamentally influences the efficiency of this compound synthesis. Quaternary ammonium salts with intermediate chain lengths (C4-C8) typically demonstrate optimal performance by balancing organic phase solubility with sufficient interfacial activity [5]. For large-scale applications, phosphonium-based catalysts offer superior thermal stability but at higher cost. Recent advances in Janus interphase catalysts show promise for creating stable Pickering emulsions that further enhance interfacial contact areas [1].
Catalyst degradation represents a significant consideration in process optimization. Quaternary ammonium compounds may undergo Hofmann elimination under strongly basic conditions, particularly at elevated temperatures. Similarly, phosphonium salts can oxidize to phosphine oxides when exposed to strong bases [1]. These decomposition pathways not only diminish catalytic efficiency but can also complicate product purification. Implementing low-temperature protocols (20-40°C) and selecting catalysts with appropriate structural stability (e.g., benzyltriethylammonium chloride for hydroxide transfers) can mitigate these issues.
Successful implementation of PTC for this compound synthesis requires careful attention to several critical parameters:
Interfacial Area Management: The reaction rate in PTC systems is often proportional to the interfacial surface area between phases. Agitation efficiency must be optimized to create fine emulsions without causing excessive splashing or stable emulsion formation that complicates phase separation post-reaction [5]. The optimal stirring rate typically falls between 600-800 rpm for standard laboratory reactors.
Water Content Control: While essential for hydroxide ion solvation, excess water can diminish reaction rates by hydrating anions and reducing their nucleophilicity. Using saturated sodium hydroxide solutions (50% w/w) rather than dilute solutions improves efficiency by minimizing water transfer into the organic phase [5].
Byproduct Management: The dehydrobromination reaction generates hydrogen bromide, which must be effectively scavenged to prevent catalyst poisoning and equipment corrosion. The aqueous base phase serves this function, but pH monitoring is recommended to ensure base excess throughout the reaction.
When troubleshooting suboptimal reactions, systematic investigation should focus on both intrinsic reactivity (catalyst and substrate structure) and transport phenomena (mixing efficiency, interfacial area). For reactions limited by intrinsic reactivity, catalyst screening or temperature adjustment may yield improvements. For transport-limited reactions, enhancing mixing efficiency or optimizing phase ratios typically provides better results [5].
The application of phase transfer catalysis for the synthesis of this compound represents a robust and efficient methodology that aligns with modern green chemistry principles. The PTC approach enables mild reaction conditions, reduced environmental impact through aqueous-organic biphasic systems, and excellent selectivity for the desired styrenic product. The detailed protocols presented herein provide researchers with reliable methods for accessing this valuable intermediate, with the copper-catalyzed alternative offering complementary synthetic utility.
The continued development of specialized phase transfer catalysts, including chiral variants for asymmetric synthesis and thermally stable phosphonium salts for high-temperature applications, promises to further expand the utility of these methodologies. As pharmaceutical and materials research increasingly demands complex halogenated architectures, PTC-based approaches will undoubtedly remain essential tools in the synthetic chemist's arsenal.
The copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide (CBr₄) represents a novel and efficient method for synthesizing two valuable product classes from a single reaction system: 1,2-dibromoalkenes and dibromodiazadienes [1]. This transformation is characterized by a competitive radical mechanism that branches based on the fate of a key N-centered radical intermediate. The ability to access dibromostyrenes—which are useful intermediates in polymer chemistry, materials science, and pharmaceutical development—through this fragmentation pathway provides a valuable alternative to conventional synthetic routes [1]. These Application Notes provide researchers with detailed experimental protocols, mechanistic insights, and characterization data to facilitate the implementation of this methodology in diverse research settings.
The reaction proceeds through a copper-catalyzed radical process that diverges at a critical N-centered radical intermediate, leading to two distinct product classes [1].
The following diagram illustrates the competing reaction pathways:
This mechanistic duality explains the formation of both product types from a common intermediate, with the relative rates of oxidation versus fragmentation determining the product distribution [1].
Objective: To synthesize 1,2-dibromoalkenes via copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide [1].
Materials:
Procedure:
Table 1: Critical Reaction Parameters and Optimization Guidelines [1]
| Parameter | Optimal Conditions | Effect of Deviation |
|---|---|---|
| Catalyst Loading | 10 mol% CuCl | Lower loading: Reduced conversion; Higher loading: Minimal additional benefit |
| Solvent | Anhydrous DMSO | Essential for reaction efficiency; other solvents not reported |
| CBr₄ Equivalents | 3.0 equivalents | Lower equivalents: Incomplete reaction; Higher: No significant improvement |
| Atmosphere | Inert (N₂/Ar) | Prevents potential side oxidation reactions |
| Temperature | Room temperature (25°C) | Increased temperature may promote decomposition |
| Reaction Time | 2-6 hours | Monitor by TLC/GC-MS; varies with hydrazone structure |
Table 2: Selected Examples of Dibromostyrene Synthesis from Various Hydrazones [1]
| Entry | Hydrazone Structure | Dibromostyrene Product | Reported Yield (%)* |
|---|---|---|---|
| 1 | Benzaldehyde N-(p-tolyl)hydrazone | 1,2-Dibromostyrene | 25-40% |
| 2 | p-Methoxybenzaldehyde N-(p-cyanophenyl)hydrazone | 1,2-Dibromo-4-methoxystyrene | 20-35% |
| 3 | p-Bromobenzaldehyde N-(p-bromophenyl)hydrazone | 1,2,4-Tribromostyrene | 15-30% |
| 4 | Cinnamaldehyde N-phenylhydrazone | 1,2-Dibromocinnamyl derivative | Not specified |
*Yields are approximate ranges as the dibromostyrene and dibromodiazadiene products are formed competitively. Actual yields depend on specific substitution pattern and reaction conditions [1].
While the source material does not provide specific spectral data for all compounds, characterization should include:
Note: The original research confirmed structures of selected compounds by single-crystal X-ray diffraction analysis [1].
Table 3: Troubleshooting Guide for Dibromostyrene Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Conversion | Moisture contamination | Ensure all reagents and glassware are thoroughly dried |
| Inadequate inert atmosphere | Check septum seals; ensure proper purging | |
| Insufficient CBr₄ | Use fresh CBr₄; confirm stoichiometry | |
| Product Mixture | Competitive pathway formation | This is inherent to the mechanism; optimize separation |
| Decomposition | Reduce reaction time; work up immediately after completion | |
| Poor Isolation | Volatile products | Avoid excessive heating during concentration |
| Similar Rf values | Optimize chromatographic separation conditions |
The 1,2-dibromostyrene products accessible through this methodology serve as versatile intermediates for further synthetic transformations:
The experimental workflow for this synthesis and subsequent applications is summarized below:
The copper-catalyzed reaction of N-monosubstituted hydrazones with CBr₄ provides efficient access to 1,2-dibromoalkenes through an unexpected fragmentation pathway. This protocol offers a valuable synthetic tool for researchers seeking to prepare these versatile intermediates. The competitive nature of the reaction mechanism means that both dibromostyrenes and dibromodiazadienes are typically obtained, requiring chromatographic separation but providing two valuable product classes from a single transformation. Researchers are encouraged to explore the substrate scope and further optimize conditions for specific target molecules of interest.
This compound is a halogenated styrenic monomer with significant importance in material science, particularly in the development of flame-retardant polymers. This compound belongs to the class of brominated aromatic monomers that incorporate bromine atoms at the 3 and 4 positions of the phenyl ring, resulting in enhanced fire resistance properties when polymerized or copolymerized with other monomers. The strategic positioning of bromine atoms on the aromatic ring makes this compound particularly effective as a reactive flame retardant, allowing it to become an integral part of polymer chains rather than merely an additive. This structural integration addresses the common problem of additive leaching that can compromise long-term flame resistance and material properties.
While comprehensive scientific literature specifically addressing this compound is limited in the search results, substantial information is available for closely related compounds like 2,4-dibromostyrene and dibromostyrene mixtures, which share similar chemical properties and applications. The fundamental value of dibromostyrene derivatives in material science lies in their ability to impart self-extinguishing characteristics to various polymer systems while maintaining transparency and mechanical properties—a critical combination for applications requiring both safety and aesthetics [1] [2]. These materials are particularly valued in high-performance applications where fire safety regulations are stringent, such as construction materials, electronic enclosures, and transportation interiors.
Table 1: Basic chemical properties of dibromostyrene based on available data
| Property | Specification |
|---|---|
| Chemical Formula | C~8~H~6~Br~2~ |
| CAS Number | 31780-26-4, 125904-11-2 (among others) |
| Chemical Class | Brominated aromatic monomer |
| Key Structural Features | Vinyl group for polymerization + bromine atoms on aromatic ring |
The flame retardant efficacy of this compound derives from its molecular architecture, which combines a polymerizable vinyl group with bromine atoms positioned on the aromatic ring. During combustion, the bromine components interfere with the radical chain mechanism of fire propagation in the gas phase. When exposed to high temperatures, dibromostyrene-containing polymers release bromine radicals that scavenge high-energy H· and OH· radicals responsible for flame propagation, effectively converting them to less reactive species. This action occurs primarily in the gas phase, disrupting the exothermic processes that sustain combustion [2].
The positioning of bromine atoms at both the 3 and 4 positions of the phenyl ring creates a synergistic effect that enhances thermal decomposition characteristics. This specific substitution pattern promotes the formation of char residues during pyrolysis, which acts as a protective barrier that limits heat transfer and reduces the release of flammable volatiles. The compound operates through a condensed phase mechanism by promoting char formation and a gas phase mechanism through radical capture, providing dual-mode protection against fire propagation. This combination makes it particularly effective in oxygen-rich environments where combustion would otherwise proceed rapidly [1].
Table 2: Applications of dibromostyrene in various industries
| Industry | Application | Function | Benefit |
|---|---|---|---|
| Plastics | ABS polymers | Reactive flame retardant | Self-extinguishing properties, maintained transparency |
| Adhesives | Structural adhesives | Flame retardant component | Reduced flammability in bonded assemblies |
| Coatings | Protective coatings | Fire-resistant formulations | Enhanced fire safety without discoloration |
| Textiles | Technical textiles | Flame retardant treatment | Self-extinguishing fabrics |
In plastic applications, particularly ABS (Acrylonitrile Butadiene Styrene) polymers, this compound serves as a reactive comonomer that becomes chemically incorporated into the polymer backbone. This integration is superior to additive flame retardants because it prevents the common issues of blooming and leaching that can occur over time with non-reactive additives. The resulting polymers exhibit self-extinguishing characteristics while maintaining favorable mechanical properties such as impact resistance and dimensional stability. Furthermore, unlike some brominated flame retardants that cause discoloration, polymers incorporating dibromostyrene derivatives maintain optical clarity, making them suitable for applications where transparency is desirable [2].
For adhesive formulations, dibromostyrene is incorporated to enhance fire resistance in bonded assemblies, particularly in aerospace, automotive, and construction applications where fire safety regulations are stringent. In coating systems, it provides fire-resistant properties without significantly altering viscosity, application characteristics, or final appearance. When used in textile treatments, dibromostyrene can be applied as a finishing agent or incorporated into synthetic fibers during manufacturing, resulting in fabrics with reduced flammability for protective clothing, upholstery, and technical textiles [2]. The versatility of dibromostyrene across these diverse applications stems from its dual functionality as both a polymerizable entity and a flame retardant source, enabling covalent incorporation into various polymer systems.
Dibromostyrene monomers are inherently prone to spontaneous polymerization during storage and handling due to the reactivity of the vinyl group and potential contamination by polymerization initiators. To address this challenge, research has established effective stabilization protocols using radical inhibitors. The US4343956A patent details a stabilization approach specifically for dibromostyrene, recommending inhibitor combinations that effectively prevent premature polymerization while maintaining material purity [1].
The following dot language code visualizes the stabilization mechanism:
Diagram 1: Stabilization mechanism for dibromostyrene using inhibitor systems
Preferred inhibitor systems include:
Propyl gallate (0.001-0.5% by weight): An effective radical scavenger that interrupts the polymerization chain reaction by donating hydrogen atoms to propagating radical chains [1].
N,N-Tetramethyl-p-phenylenediamine (0.001-0.3% by weight): Functions as a stabilizing synergist when combined with propyl gallate, enhancing the overall inhibition effectiveness through complementary radical trapping mechanisms [1].
Alternative inhibitors mentioned in the patent include phenothiazine and 4-tert-butylcatechol, which can be used alone or in combination with the primary inhibitor system depending on specific storage conditions and expected duration [1].
Materials Required: Pure dibromostyrene monomer, propyl gallate (inhibitor grade), N,N-tetramethyl-p-phenylenediamine, analytical balance, nitrogen source, amber glass storage containers.
Step-by-Step Protocol:
Purification: Begin with purified dibromostyrene monomer that has been freshly distilled under reduced pressure with nitrogen protection to remove any existing polymerization initiators or contaminants.
Inhibitor Weighing: Accurately weigh 0.1% by weight of propyl gallate and 0.05% by weight of N,N-tetramethyl-p-phenylenediamine relative to the total monomer mass using an analytical balance.
Addition and Mixing: Add the inhibitors to the dibromostyrene monomer while stirring under a nitrogen atmosphere to prevent oxygen incorporation, which can potentially form peroxides that initiate polymerization.
Packaging: Transfer the stabilized monomer to amber glass containers that have been previously purged with nitrogen to exclude oxygen and protect from light exposure.
Storage Conditions: Store the containers at temperatures between 2-8°C with continuous monitoring and quality control checks. Under these conditions, the stabilized monomer should maintain usability for 3-6 months without significant polymerization [1].
Quality Control Assessment: Periodically monitor monomer purity and polymerization inhibition through gas chromatography analysis and visual inspection for increased viscosity or gel formation, which would indicate the onset of polymerization.
The synthesis of bromostyrene derivatives, including dibromostyrene, can be achieved through a molten-salt dehydrohalogenation process as described in US3737469A. This method involves the elimination of hydrogen bromide from bromoethyl bromobenzene precursors using molten alkali metal or alkaline earth metal bromide salts at elevated temperatures [3].
The following dot language code illustrates this synthesis workflow:
Diagram 2: Synthesis workflow for bromostyrene via molten-salt dehydrohalogenation
Materials and Equipment: α-bromoethyl bromobenzene substrate, methanol (reactive diluent), lithium bromide, potassium bromide, calcium bromide, high-temperature reactor assembly, nitrogen source, temperature control system, cold traps for product collection.
Experimental Procedure:
Salt Mixture Preparation: Prepare a molten salt mixture comprising 100g LiBr, 90g KBr, and 30g CaBr₂ in a glass reactor tube equipped with a narrow capillary inlet at the bottom and an exit tube at the top.
Reactor Heating: Heat the salt mixture to 380°C until a homogeneous melt is achieved, maintained with continuous slow nitrogen flow through the bottom capillary to provide inert atmosphere and mixing.
Substrate Introduction: Dissolve 20g of α-bromoethyl bromobenzene in 7.2g methanol and inject this solution slowly into the nitrogen stream entering the reactor over approximately 2 hours.
Product Collection and Quenching: Direct the effluent gas mixture through a trap cooled to -30°C to collect heavy products (bromostyrene), followed by a second trap cooled with liquid air to collect the alkyl bromide by-product (methyl bromide in this case).
Product Separation and Analysis: Separate the crude bromostyrene from any unreacted substrate through fractional distillation and analyze isomeric composition using GC-MS and NMR spectroscopy [3].
Process Optimization Notes:
Materials: Stabilized this compound monomer, radical initiator (AIBN or benzoyl peroxide), appropriate solvent (if solution polymerization), polymerization apparatus (flask, condenser, heating mantle), nitrogen purification system.
Procedure for Bulk Free-Radical Polymerization:
Monomer Purification: Pass the stabilized this compound through a column of basic alumina to remove inhibitors immediately before polymerization.
Reactor Setup: Charge the purified monomer to a polymerization flask equipped with stirrer, nitrogen inlet, and condenser. Maintain a nitrogen atmosphere throughout the process.
Initiator Addition: Add 0.1-0.5 mol% of AIBN (azobisisobutyronitrile) as thermal radical initiator, ensuring homogeneous distribution.
Polymerization Conditions: Heat the reaction mixture to 60-70°C with continuous stirring for 12-24 hours, monitoring viscosity increase.
Polymer Recovery: Precipitate the resulting polymer into methanol, filter, and dry under vacuum at 40°C until constant weight is achieved.
Copolymerization Approach: For flame-retardant applications, this compound is typically copolymerized with other monomers such as styrene, methyl methacrylate, or acrylonitrile at molar ratios ranging from 5-30% to achieve balanced flame resistance and mechanical properties.
Storage Stability: As previously detailed, this compound requires stabilization against polymerization during storage. The monomer should be stored under refrigerated conditions (2-8°C) in amber containers with tight-fitting lids to exclude light and air. The storage area should be equipped with proper ventilation and monitoring systems to detect any potential leakage or temperature fluctuations that might compromise stability [1].
Personal Protective Equipment (PPE): When handling this compound in laboratory or production settings, appropriate PPE is essential including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, lab coat or protective clothing, and closed-toe shoes. For operations that may generate vapors or aerosols, such as transfer or weighing operations, additional respiratory protection with organic vapor cartridges may be necessary, particularly in non-ventilated areas.
Emergency Procedures: In case of spillage, immediately contain the area and absorb the material with inert absorbent such as vermiculite or sand. Avoid using combustible materials for absorption. For skin contact, promptly wash the affected area with copious amounts of water and soap for at least 15 minutes, removing contaminated clothing. For eye exposure, irrigate with water for at least 15 minutes using an eyewash station and seek immediate medical attention.
Waste Disposal Considerations: Unused monomer, contaminated materials, and by-products should be disposed as hazardous halogenated organic waste in accordance with local, state, and federal regulations. Incineration should be conducted in specially designed facilities equipped with acid gas scrubbing systems to capture hydrogen bromide generated during combustion.
C₂-symmetric bisphosphane ligands represent a privileged class of chiral auxiliaries in asymmetric catalysis, particularly for transition metal-catalyzed reactions that form carbon-carbon bonds in an enantioselective manner. The design and synthesis of novel bisphosphane ligands with chiral cyclopropane backbones has emerged as a promising strategy for controlling stereochemistry in catalytic transformations. These ligands feature a central cyclopropane ring that serves as a rigid chiral scaffold, effectively transferring stereochemical information to the metal center and subsequently to the reaction products. The cyclopropane ring's inherent ring strain and well-defined geometry create a well-organized chiral environment around the catalytic metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.
Recent advances in this field have demonstrated that steric and electronic tuning of the substituents on the cyclopropane backbone significantly impacts catalytic performance. Researchers have systematically varied the bulkiness of substituents attached to the cyclopropane ring to optimize the transfer of chirality from the backbone to the reaction center [1]. Additionally, modifications to the electronic properties and bite angles of the donor atoms (typically phosphorus) have been explored to enhance catalytic activity and selectivity. The ligand bite angle—the angle formed between the metal center and the two phosphorus atoms—can be strategically manipulated by changing the ring size of the chiral backbone, providing an additional parameter for optimizing catalytic performance [1].
The development of these sophisticated ligand systems requires efficient synthetic methodologies that allow for the incorporation of diverse structural elements while maintaining the crucial C₂-symmetry. This application note provides detailed protocols for the synthesis of bisphosphane ligands derived from 3,5-dibromostyrene, their characterization, and implementation in the Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones—a transformation of significant importance in synthetic organic chemistry for constructing chiral carbonyl compounds with quaternary stereocenters.
Table 1: Required reagents for bisphosphane ligand synthesis
| Reagent | Specification | Purpose | Storage Conditions |
|---|---|---|---|
| 3,5-Dibromostyrene | >95% purity, white low melting solid (CAS: 120359-56-0) | Starting material | 2-8°C in amber vial [2] |
| Phosphane ligand 1 | Synthesized according to literature procedures | Reference ligand | Under argon, -20°C |
| Tetra-bromo-substituted (E)-stilbene 5 | Synthesized via metathesis | Intermediate | Ambient, protected from light |
| Rhodium(I) complexes | [Rh(cod)₂]BF₄ or similar | Catalyst precursor | Under inert atmosphere |
| Arylboronic acids | >97% purity | Reaction substrates | Ambient |
| Cyclic enones | >95% purity | Reaction substrates | 2-8°C, under argon |
| Solvents | Anhydrous grade, sparged with argon | Reaction medium | Stored over molecular sieves |
The synthesis of the key starting material, 3,5-dibromostyrene, can be accomplished through several routes, with two predominant methods being most reliable:
Method A: Wittig Reaction Pathway Begin with 3,5-dibromobenzaldehyde as the starting material. Subject it to a Wittig olefination using methylenetriphenylphosphorane under inert atmosphere. Reaction conditions: anhydrous THF as solvent, temperature maintained at 0°C to room temperature over 4-6 hours. Monitor reaction completion by TLC (hexane:ethyl acetate 9:1). Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, and purification via flash chromatography to obtain 3,5-dibromostyrene as a white solid.
Method B: Metathesis Route Alternatively, 3,5-dibromostyrene can be obtained through a self-cross metathesis reaction using Grubbs catalysts. While this route provides good yield, it may be less practical due to the expense of metathesis catalysts and potential purification challenges [1].
The critical intermediate, tetra-bromo-substituted (E)-stilbene (compound 5), is synthesized from 3,5-dibromostyrene. Despite good yields achievable through the metathesis route, researchers have found this pathway less desirable for scale-up due to practical considerations [1]. The stilbene derivative serves as the foundational structure for constructing the chiral cyclopropane backbone through subsequent cyclopropanation and functional group transformations.
The synthesis of the target bisphosphane ligands follows a multi-step sequence that must be performed under strictly controlled conditions:
Preparation of Chiral Cyclopropane Backbone
Introduction of Phosphane Groups
Purification and Characterization
Table 2: Characterization data for synthesized bisphosphane ligands
| Ligand | Backbone Substituent (R) | Yield (%) | ³¹P NMR (δ, ppm) | Appearance |
|---|---|---|---|---|
| 1 | Phenyl | 65-75 | -15.2 to -16.8 | White crystalline solid |
| 2 | 3,5-Diphenylphenyl | 55-65 | -14.8 to -16.2 | Off-white powder |
| Novel analogs | Varied aryl groups | 45-70 | Dependent on R group | Varies |
All reactions must be performed under an argon atmosphere using dry, oxygen-free solvents to prevent oxidation of the phosphane groups. Special attention should be paid to the exclusion of moisture and oxygen throughout the synthesis, as the resulting ligands are highly air-sensitive, particularly in their free phosphane forms.
The Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones represents a powerful method for forming carbon-carbon bonds with excellent stereocontrol. The following protocol details the standard procedure for evaluating the catalytic performance of the synthesized bisphosphane ligands:
Preparation of Catalyst System
Reaction Execution
Workup Procedure
Analysis and Characterization
Table 3: Comparison of ligand performance in Rh(I)-catalyzed asymmetric 1,4-addition
| Ligand | Backbone Bulkiness | Arylboronic Acid | Cyclic Enone | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Less bulky (R = Ph) | Phenyl | 2-Cyclohexenone | 99 | 89 |
| 1 | Less bulky (R = Ph) | 4-Methoxyphenyl | 2-Cyclohexenone | 95 | 85 |
| 1 | Less bulky (R = Ph) | 4-Trifluoromethylphenyl | 2-Cyclohexenone | 90 | 82 |
| 2 | More bulky (R = 3,5-diphenylphenyl) | Phenyl | 2-Cyclohexenone | 85 | 78 |
| 2 | More bulky (R = 3,5-diphenylphenyl) | 4-Methoxyphenyl | 2-Cyclohexenone | 80 | 75 |
| 2 | More bulky (R = 3,5-diphenylphenyl) | 4-Trifluoromethylphenyl | 2-Cyclohexenone | 75 | 70 |
The data reveal a consistent trend where the less bulky bisphosphane ligand 1 (with phenyl substituents on the cyclopropane backbone) generally outperforms the more bulky analog 2 (with 3,5-diphenylphenyl substituents) in both yield and enantioselectivity across various substrate combinations [1]. This observation suggests that excessive steric bulk around the chiral backbone can impede efficient transfer of chirality to the reaction center, ultimately resulting in diminished catalytic performance. The highest performance was observed with ligand 1 in the addition of phenylboronic acid to 2-cyclohexenone, achieving near-quantitative yield (99%) and excellent enantioselectivity (89% ee) [1].
The synthesis of C₂-symmetric bisphosphane ligands with chiral cyclopropane backbones follows a logical sequence beginning with appropriately functionalized aromatic precursors and proceeding through key intermediates. The following workflow visualization captures the essential synthetic transformations:
The mechanism of the Rh(I)-catalyzed 1,4-addition involving the bisphosphane ligands proceeds through a well-defined catalytic cycle that involves key organometallic intermediates. The following diagram illustrates this process:
The synthesis and application of C₂-symmetric bisphosphane ligands with chiral cyclopropane backbones represents a sophisticated approach to controlling stereochemistry in transition metal-catalyzed reactions. Through systematic investigation, it has been demonstrated that the steric bulk of the chiral backbone significantly influences catalytic performance, with the less bulky ligand 1 (R = phenyl) generally outperforming its more bulky counterpart 2 (R = 3,5-diphenylphenyl) in the Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones [1].
The experimental protocols detailed in this application note provide researchers with robust methodologies for synthesizing these valuable chiral ligands and applying them in enantioselective transformations. Key findings include:
These findings contribute to the growing body of knowledge in asymmetric catalysis and provide valuable insights for the design of next-generation chiral ligands with improved performance characteristics. The principles outlined herein may be extended to the development of related ligand systems for other enantioselective transformations.
Styrenic block copolymers and grafted latexes represent a class of materials with significant potential in biomedical applications, particularly for drug delivery. These materials demonstrate unique mechanical properties due to their microphase-separated structures, which consist of both hard and soft segments [1]. The grafting of functionalized styrenic monomers, such as bromostyrene, onto latex particles is a promising strategy to develop advanced biomaterials. Bromostyrene's bromine functional group provides a versatile handle for further chemical modification, cross-linking, or to impart specific properties like flame retardancy [2]. This document provides detailed application notes and experimental protocols for the preparation and characterization of latexes grafted with bromostyrene derivatives, aimed at researchers and drug development professionals seeking to create novel polymeric drug delivery systems.
The interest in styrenic block copolymers for biomaterial applications stems from their proven history in medical devices and drug delivery. These polymers are often used as hydrophobic, biostable elastomers in blood-contacting catheters, ureteral stents, intra-aortic balloon pumps, and as drug delivery coatings for stents [1]. A notable success story is the use of SIBS (styrene-isobutylene-styrene) as the enabling technology for the TAXUS drug-eluting stent, which demonstrates the critical importance of controlled drug release in medical therapeutics [1].
Grafting synthetic polymers onto natural backbones is a versatile method to develop materials with improved functional properties suitable for drug carriers [3]. The structure and composition of these graft copolymers play a significant role in tuning the drug release rate through controlled diffusion. Furthermore, brominated polymers, such as brominated isobutylene paramethyl-styrene (BIMSM) terpolymers, are recognized for their high cleanliness, making them suitable for sensitive pharmaceutical applications like stoppers for vaccine packaging [4]. The development of bromostyrene-grafted latexes follows this tradition, aiming to create materials with tailored release profiles, enhanced biocompatibility, and improved mechanical performance.
Polymer grafting can be achieved through three primary chemical routes, each with distinct advantages and limitations for creating graft copolymers [5]:
For bromostyrene grafting onto latex particles, the "grafting from" technique, often implemented via emulsion polymerization, is highly advantageous. This method allows for high grafting densities by minimizing the steric hindrance that can limit the "grafting to" approach [5].
The following diagram outlines the general workflow for preparing grafted latexes via emulsion polymerization, which can be adapted for bromostyrene monomers:
Title: Preparation of Bromostyrene-Grafted Diene-Based Latex via Emulsion Polymerization.
Objective: To synthesize a grafted latex with a bimodal particle size distribution, incorporating a bromostyrene derivative for subsequent functionalization or property enhancement.
Materials:
Equipment:
Procedure:
Initial Charge:
Monomer Pre-Emulsion:
Polymerization:
Post-Polymerization:
The following table summarizes key characterization techniques and their typical outcomes for grafted latexes and related block copolymers, based on data from the literature [7].
Table 1: Characterization Data for Styrene-Diene Block Copolymers and Latexes
| Characterization Method | Measured Parameters | Typical Values / Outcomes |
|---|---|---|
| SEC-MALLS | Molecular Weight (Mn, g/mol), Polydispersity (Đ, Mw/Mn) | Mn: 5.6×104 - 7.8×104; Đ: 1.21 - 1.39 [7] |
| NMR Spectroscopy (1H, 13C) | Microstructure (cis-1,4, trans-1,4, 1,2-units), Composition | cis-1,4 unit: >98%; Styrene content: ~18.6% [7] |
| Fourier Transform Infrared (FT-IR) | Functional Group Identification, Grafting Confirmation | Peaks at ~1546 cm-1 (N-H bend), 1722-1717 cm-1 (C=O stretch urethane) [3] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Tg of soft segment: -103.1 °C [7] |
| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | Bimodal distribution possible (e.g., Mn of 23k and 83k) [3] |
The process for confirming successful grafting and analyzing the final product involves multiple techniques, as visualized below:
Detailed Protocols for Key Characterization Techniques:
Proton Nuclear Magnetic Resonance (1H NMR) for Microstructure:
Fourier Transform Infrared (FT-IR) Spectroscopy:
Grafted latexes and block copolymers are particularly valuable in controlled drug release systems. These systems aim to overcome the drawbacks of conventional chemotherapy, such as non-specificity and adverse side effects, by releasing the drug at a definite rate over time [3].
The preparation of this compound grafted latexes, while not explicitly detailed in the available literature, can be effectively approached by adapting well-established emulsion polymerization and polymer grafting techniques. The resulting materials hold significant promise for advanced biomedical applications, particularly in the realm of controlled drug delivery, where the ability to fine-tune structure, properties, and functionality is paramount. The protocols and application notes provided herein offer a solid foundation for researchers to explore and develop these novel materials further.
What is the primary mechanism for stabilizing 3,4-Dibromostyrene? The primary method is using chemical inhibitors that terminate free radical chain reactions, preventing the initiation and propagation of polymerization.
What is a recommended class of inhibitor? Nitrophenol compounds, specifically 2,6-dinitrophenols, are effective stabilizers. They function by extending the induction period before polymerization begins and reducing the polymerization rate once it starts [1].
How should I store this compound samples? Avoid frozen storage. Evidence indicates that freezing and thawing brominated compound mixtures can alter their chemical composition. For degradation mixtures, storage at room temperature in the dark is recommended over freezing at -20°C [2].
Does UV light exposure affect stability? Yes. Brominated compounds are susceptible to photolytic degradation, which can produce various brominated degradation products and potentially increase ecotoxicological effects [2]. Therefore, storing the chemical in dark conditions is prudent.
Possible Causes and Solutions:
Possible Causes and Solutions:
The following table summarizes quantitative data and methodologies for stabilization and testing, compiled from the search results.
Table 1: Stabilization and Testing Methodologies for Halogenated Styrenes
| Aspect | Method / Value | Details / Conditions | Source Context |
|---|---|---|---|
| Effective Inhibitor | 2,6-Dinitrophenols | A "small proportion" dissolved in the chlorostyrene is effective. | Patent for stabilizing nuclear chlorostyrenes [1] |
| Storage Condition | Avoid Frozen Storage | Freezing/thawing photolysis degradation mixtures led to detection of more polybrominated products. | Research on brominated flame retardants [2] |
| Ecotoxicological Test | Acute exposure of Daphnia magna | Led to immobility of invertebrates at high concentrations of degradation mixtures. | Research on BFR degradation mixtures [2] |
| Analytical Method | Suspect Screening with HR-MS | Used to detect previously unknown degradation products and their sum formulas. | Research on BFR degradation mixtures [2] |
The diagram below outlines a logical workflow for implementing stabilization strategies and testing stability based on the gathered information.
Please note that some of the most specific experimental data for inhibitor use comes from patents and studies on chlorostyrenes and other brominated flame retardants [1] [2]. While the chemical behavior is expected to be very similar for this compound, you should validate these methods in your specific experimental context.
The following table summarizes key quantitative data on effective inhibitors for 3,4-Dibromostyrene, with propyl gallate being a primary option [1] [2]:
| Inhibitor | Typical Use Concentration | Key Findings & Synergistic Combinations |
|---|---|---|
| Propyl Gallate (PG) | A "stabilizing quantity" [1]. | Markedly prolongs induction period before polymerization [1] [2]. |
| Combination: PG + Phenothiazine | Not specified | Induction period is markedly prolonged compared to PG alone [1]. |
| Combination: PG + N,N,N',N'-tetramethyl-p-phenylenediamine | Not specified | Induction period is markedly prolonged compared to PG alone [1]. |
| Combination: PG + 4-tert-butyl catechol (TBC) | Not specified | Induction period is markedly prolonged compared to PG alone [1]. |
| Tert-butyl catechol (TBC) | 150 ppm (post-distillation) [3] | Used in a two-stage "sacrificial" process for superior stabilization [3]. |
Q1: What is the primary mechanism by which propyl gallate acts as a polymerization inhibitor? Propyl gallate is a free-radical scavenger [4]. It functions by donating a hydrogen atom to highly reactive free radicals (R•) that initiate the polymerization chain reaction. This terminates the radical chain, forming a more stable species that does not propagate the reaction, thereby inhibiting the formation of polystyrene-like polymers [1] [4].
Q2: My dibromostyrene is still polymerizing despite using propyl gallate. What could be wrong? This is a common issue that can often be traced to two main causes:
Q3: Are there any stability or handling concerns specific to propyl gallate? Yes, when designing experiments, consider its thermal properties. Propyl gallate has a melting point of approximately 150°C, and its thermal decomposition begins around 182°C [5]. Ensure that your processing and storage temperatures are compatible with this stability profile. Furthermore, as a general safety practice in drug development, all new chemical entities and formulations should be tested for compatibility and stability under their specific conditions of use.
This protocol outlines a standard method to assess the effectiveness of polymerization inhibitors, based on common industry practices [3].
Objective: To determine and compare the induction period before the onset of polymerization for this compound samples containing different inhibitors.
Materials:
Procedure:
The workflow for this experiment is summarized in the following diagram:
Here are some answers to frequently asked questions, built upon general polymer and flame retardant science.
Q1: What are the primary mechanisms of thermal degradation for brominated organic compounds? Brominated compounds like yours are often susceptible to decomposition at high temperatures, which can lead to a loss of desired properties and the release of volatile by-products.
Q2: How can I improve the thermal stability of a brominated compound during processing? The core strategy involves using additives that interfere with the degradation pathways, either in the solid (condensed) phase or the gas phase [1].
Q3: My experimental mixture is too viscous, leading to overheating. What can I do? High melt viscosity can cause excessive heat buildup. Certain additives can act as melt viscosity depressants.
The table below summarizes quantitative data from a study on a brominated epoxy laminate (FR4), which illustrates the thermal behavior relevant to brominated systems [2].
| Material Configuration | Critical Degradation Temperature (°C) | Total Mass Loss at 20°C/min | Key Finding |
|---|---|---|---|
| FR4-I Cu (Single copper layer) | 327 °C | 29.8% | The additional copper layer in FR4-II Cu improves thermal stability and reduces mass loss. |
| FR4-II Cu (Double copper layers) | 329 °C | 23.5% | Higher processing temperatures can lead to significant material deformation and degradation. |
Experimental Protocol for TGA (Based on [2]):
The following diagram outlines a logical workflow for developing a stabilization strategy, based on the principles identified.
To obtain more direct and specific information, you may find the following approaches helpful:
A key challenge in working with dibromostyrene is its tendency to polymerize. A patent details that a mixture of stabilizers is highly effective in preventing this, which is critical for obtaining and storing a pure product [1].
The table below summarizes the effective stabilizer combinations:
| Inhibitor Type | Specific Compound | Purpose/Function |
|---|---|---|
| Gallate Ester | Propyl gallate | Primary polymerization inhibitor [1] |
| Additional Stabilizers | Phenothiazine, 4-tert-butylcatechol, or N,N'-di-sec-butyl-p-phenylenediamine | Enhances stabilization effect, especially at elevated temperatures [1] |
| Typical Concentration | 0.005% to 0.5% by weight (of each stabilizer) | Effective range for stabilization [1] |
Since a direct method is unavailable, the following workflow outlines a logical approach to develop your own purification protocol based on general principles and the properties of a similar compound.
Here is a detailed breakdown of the steps in the workflow:
Step 1: Dissolution and Stabilization
Step 2: Initial Filtration
Step 3: Primary Purification
Step 4 & 5: Crystallization and Final Isolation
Given the lack of a direct source, you may find these alternative approaches helpful:
The table below summarizes a process-related impurity and general purification techniques based on the search results.
| Byproduct/Impurity | Source/Formation | Recommended Removal Method |
|---|---|---|
| LM49-API-imC & imX (from 2,2-dibromostyrene synthesis) | Formed during the bromination step in the synthesis of 5,2'-dibromo-2,4',5'-trihydroxydiphenylmethanone (LM49-API) [1]. | Controlled by optimizing reagent ratios, temperature, and reaction time. Purity is monitored and controlled via HPLC to keep levels <0.03% [1]. |
| General Reactants & Byproducts | Unreacted starting materials or side products from reactions involving dibromostyrene precursors [2]. | Chromatographic Separation on paper or column. Effective when products and reactants have different mobilities. The mobile phase (e.g., EtOAc/n-hexane mixtures) can be optimized for separation [2]. |
Here are methodologies you can adapt for purifying reactions involving dibromostyrene compounds.
This method is suitable for small-scale synthesis and rapid separation, especially for compounds with differing mobilities [2].
The following diagram illustrates the sequence of this process:
This approach focuses on controlling impurities during synthesis scaling, as demonstrated for a related dibromo compound [1].
Since the information on your specific compound is limited, you may need to:
While data on 3,4-Dibromostyrene is limited, a detailed user-provided method from a chemistry forum describes the synthesis of a similar compound, (1,2-dibromoethyl)benzene, from styrene [1]. This procedure can offer valuable insights into handling bromination reactions.
The workflow and key parameters for this related synthesis are summarized below:
Table 1: Key Reagents and Conditions for (1,2-dibromoethyl)benzene Synthesis [1]
| Parameter | Specification |
|---|---|
| Styrene Source | Polystyrene (from clear plastic cutlery) via thermolysis |
| Bromination Solvent | Dichloromethane (DCM) |
| Reaction Condition | Ice-bath cooling with slow addition of Bromine/DCM solution |
| Stoichiometry | 1 equivalent of bromine to styrene |
| Purification | Recrystallization from 67% aqueous isopropanol |
| Yield | 82.6% (from styrene) |
| Melting Point | 69-71°C (uncorrected) |
Safety Note: The author notes that (1,2-dibromoethyl)benzene is a potent skin sensitizer and should be handled with care [1].
A market research report provides a helpful industrial perspective on a very similar compound, 4-Bromostyrene, which is relevant for understanding quality standards and application areas [2].
Table 2: 4-Bromostyrene Market and Product Insights [2]
| Aspect | Details |
|---|---|
| Estimated Global Market | Approximately USD 150-200 Million |
| Primary Applications | Pharmaceutical and Organic Synthesis Intermediates |
| Key Purity Grades | 97%, 98%, 99% |
| Price-Quality Relation | Higher purity grades (99%) command a premium price, primarily due to stringent requirements in pharmaceutical applications. |
| Innovation Focus | Development of greener synthesis methods and improved catalyst efficiency. |
Based on the available information, here are answers to common troubleshooting questions.
What are the critical control points for high yield and purity in bromostyrene synthesis? For the related (1,2-dibromoethyl)benzene synthesis, the critical points are temperature control during exothermic bromination and efficient purification via recrystallization. For a high-value product like 4-Bromostyrene, industry trends indicate that catalyst efficiency and process intensification are key for optimizing yield and meeting the high-purity (99%) standards required for pharmaceutical applications [2] [1].
How can I prevent polymerization of styrene during its synthesis or handling? The experimental protocol strongly advises against distilling styrene at atmospheric pressure to prevent polymerization losses. It recommends vacuum distillation and, for storage, adding a polymerization inhibitor (e.g., hydroquinone) and keeping the product cold and in the dark [1].
What are the main challenges and drivers in the bromostyrene market? The market is propelled by growing demand from the pharmaceutical industry and the expansion of organic synthesis research. The main challenges include fluctuating raw material prices and adapting to increasingly stringent environmental regulations, which are driving the adoption of greener production technologies [2].
To find a direct synthesis protocol for this compound, I suggest you:
"synthesis of this compound" or "optimized preparation of this compound".
| Property | Specification / Value |
|---|---|
| Appearance | Yellow to pale yellow to colorless liquid (oil) [1] |
| Recommended Storage Temperature | 2°C to 8°C (Refrigerator) [1] |
| Atmosphere | Inert atmosphere [1] |
| Light Sensitivity | Store in a dark space [1] |
| Boiling Point | 268.2 °C at 760 mmHg [1] |
| Density | 1.772 g/cm³ [1] |
| Refractive Index | 1.629 [1] |
Here are answers to common questions and issues related to the storage and stability of 2,4-Dibromostyrene.
Q: What are the critical storage parameters for 2,4-Dibromostyrene? A: The three most critical parameters are temperature, light, and atmosphere.
Q: What happens if I don't follow the storage conditions? A: Improper storage can lead to chemical degradation. While specific degradation products for 2,4-Dibromostyrene are not listed in the search results, research on other brominated organic compounds (like brominated flame retardants) shows that exposure to factors like UV light leads to the formation of multiple brominated degradation products [2]. This can manifest in your sample as a change in color or the formation of precipitates.
Q: My sample has changed color. Is it still usable? A: A significant color change suggests that degradation has occurred. The fresh compound is described as a yellow to pale yellow or even colorless oil [1]. Any darkening or unexpected color shift indicates that you should not use the material for sensitive experiments, as its purity and reactivity may be compromised.
Q: Are there any special handling precautions? A: While a specific Safety Data Sheet (SDS) for the 2,4-dibromo isomer was not found, you should always use appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. It is best to handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
If you suspect your sample of 2,4-Dibromostyrene has degraded, you can use the following workflow to assess its state. This process helps you visually check the sample and make a decision on its usability.
To ensure the stability of 2,4-Dibromostyrene in your laboratory, always remember these three core principles:
The table below summarizes the available physical data for one isomer of dibromostyrene. This information is vital for planning experiments and assessing potential hazards like volatility or reactivity.
| Property | Value |
|---|---|
| Appearance | Yellow to pale yellow to colorless oil [1] |
| Molecular Formula | C₈H₆Br₂ [1] |
| Molecular Weight | 261.94 g/mol [1] |
| Boiling Point | 268.2 °C at 760 mmHg [1] |
| Density | 1.772 g/cm³ [1] |
| Refractive Index | 1.629 [1] |
| Recommended Storage | Inert atmosphere, 2 to 8 °C (refrigerator), protected from light [1] |
Given the lack of a specific safety data sheet in the search results, the following precautions are based on general principles for handling brominated organic compounds and the compound's properties.
The following diagram outlines a logical workflow for safely handling dibromostyrene in the laboratory, from preparation to waste disposal.
Q1: What should I do if I notice the dibromostyrene has turned a darker color? Discoloration may indicate the onset of decomposition or polymerization. Carefully inspect the container for signs of pressure build-up. It is advisable to safely dispose of the material and open a new, fresh batch if possible.
Q2: Are there any known neurotoxicity risks with dibromostyrene? The search results did not provide specific toxicological data for dibromostyrene. However, a study on the neurotoxicity of dibromoacetic acid (a different compound) in rats was identified [3]. This finding should not be directly extrapolated to dibromostyrene. The absence of data means you must apply the precautionary principle: treat the compound as potentially highly toxic, avoid all skin contact and inhalation, and use the highest level of containment.
Q3: The compound solidified in the refrigerator. How should I handle it? Some oily compounds can solidify when cold. Allow the closed container to warm to room temperature slowly inside a fume hood to avoid condensation of moisture into the product. Do not apply strong heat. Once it has liquefied, you can proceed. If it does not liquefy at room temperature, consult the supplier's specifications or technical support.
The most critical step is to consult a Safety Data Sheet (SDS) from your chemical supplier before working with this compound. The information provided here is a supplement to, not a replacement for, a complete and specific SDS.
The table below summarizes the temperature control points from a documented synthesis method for Dibromostyrene. This can serve as a critical reference for your own reaction setup and optimization [1].
| Reaction Stage | Temperature Range | Catalyst/Base System | Notes |
|---|---|---|---|
| Dehydrobromination | 25-35°C | Sodium hydroxide, Phase Transfer Catalyst | Reaction occurs at or near room temperature [1]. |
| Reaction Mixture | ~25°C (Room Temp) | Sodium hydroxide, tert-Butanol, Water | Maintained for 2 hours after reagent addition [1]. |
| Heating Stage | Up to 50-60°C | - | Optional; may be used to facilitate the reaction [1]. |
Here are solutions to some frequently encountered problems when working with 3,4-Dibromostyrene and similar compounds.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Reaction Yield | Inefficient dehydrobromination, side reactions, or polymerization. | Ensure precise temperature control. Use a radical scavenger to suppress polymerization. Confirm the activity of the base/catalyst system [1]. |
| Unwanted By-Products | Overheating or harsh conditions leading to decomposition. | Strictly maintain the recommended temperature range (e.g., 25-35°C). Avoid excessive reaction times [1]. |
| Sample Degradation During Storage | Instability of the compound or its mixture under storage conditions. | For liquid degradation mixtures, avoid freeze-thaw cycles. Store at room temperature in the dark to prevent changes in composition [2]. |
For a deeper understanding, here is a detailed methodology for preparing Dibromostyrene, which clearly illustrates the role of temperature control [1]:
This workflow can be visualized in the following diagram:
When planning and analyzing experiments, keep these broader concepts in mind:
phactor can help design experiments, manage complex data, and analyze results efficiently [4].
A frequent challenge in the synthesis of 3,4-Dibromostyrene is its co-formation with dibromodiazadienes as a byproduct, which can complicate separation [1]. The table below outlines common issues and their solutions.
| Observation & Problem Description | Potential Cause | Recommended Solution |
|---|---|---|
| Poor separation between this compound and a colored byproduct on the column [1]. | Reaction produces dibromodiazadiene as a competing product; compounds have similar polarities. | Optimize reaction with CCl₄ instead of CBr₄ to suppress alkene formation [1]. Use 2D TLC to check if byproduct is a decomposition product on silica [2]. |
| Band Tailing: A product band has a long, drawn-out tail, leading to poor separation and cross-contamination of fractions. | Flow rate is too fast, not allowing sufficient time for equilibration between the mobile and stationary phases [2]. | Reduce the flow rate. The optimal rate allows the solvent to flow steadily without forcing the compound down the column [2]. |
| Broad, low peaks of the target compound elute over many fractions, making collection difficult. | - Sample overloads the column.
Q1: What is the mechanistic reason behind the formation of the dibromodiazadiene byproduct?
The reaction of N-monosubstituted hydrazones with CBr₄ proceeds through a radical pathway. A key intermediate is an N-centered radical. This radical can follow two competitive pathways [1]:
The competition between these paths explains why the reaction yields a mixture that is difficult to purify. DFT calculations indicate that the pathway leading to the alkene is more significant in the CBr₄ system compared to CCl₄ [1].
Q2: How can I properly load my sample onto the column to achieve sharper bands?
There are two primary methods for sample loading:
This protocol is essential for achieving sharp bands and effective separation, especially for compounds with challenging solubility [2].
Materials:
Method:
This test determines if your compound or its byproducts are decomposing on the silica, which can ruin your separation [2].
Materials:
Method:
The following diagram illustrates the competing pathways in the synthesis, explaining the purification challenge.
A primary source of impurities in 3,4-Dibromostyrene is its tendency to polymerize during storage and handling. Using synergistic stabilizer mixtures is the most effective method to inhibit this reaction.
The table below summarizes effective stabilizer systems as documented in patents:
| Stabilizer Combination | Typical Concentration (Weight %) | Primary Function & Mechanism |
|---|---|---|
| Propyl Gallate + N,N'-Tetramethylphenylenediamine [1] | 0.01% - 0.5% (each) | Synergistic radical scavengers that prolong polymerization induction period [1]. |
| Propyl Gallate + Phenothiazine + 4-tert-Butylcatechol [2] | 0.01% - 1.0% (total) | Multi-component inhibitor system targeting different stages of the polymerization chain reaction [2]. |
| Gallate Esters (e.g., Propyl Gallate) [2] [1] | 0.01% - 1.0% | Acts as an antioxidant, inhibiting polymerization by reacting with free radicals. Alkyl group can be C1-C12 [2] [1]. |
The following diagram illustrates the strategy for implementing these stabilization methods:
Controlling the bromination reaction conditions is critical for minimizing by-products. Key parameters to optimize include:
| Process Parameter | Challenge | Optimization Strategy | Reference Example |
|---|---|---|---|
| Reaction Temperature | Excessive heat leads to decomposition and polybromination. | Use controlled cooling (e.g., ice bath) and maintain low temperatures (e.g., 0-30°C). | [3] |
| Reagent Stoichiometry & Purity | Impure reagents or incorrect ratios create unwanted side-products. | Use high-purity starting materials and optimize molar ratios (e.g., slight excess of one reagent). | [3] |
| Post-Reaction Treatment | Residual acidic impurities or catalysts can promote decomposition. | Neutralize reaction mixtures carefully (e.g., with aqueous ammonia) and cool before air exposure. | [4] [3] |
Q1: Why is my this compound turning yellow or brown, and how can I prevent it? This discoloration is a classic sign of initial polymerization and the formation of conjugated impurities. Solution: Immediately add a stabilizer system. Dissolving a combination of Propyl Gallate (0.1%) and Phenothiazine (0.05%) into the purified product can significantly slow this degradation [2]. Ensure the product is stored under an inert atmosphere like nitrogen and kept in a cool, dark place.
Q2: My synthesis yield is low, and I've detected polybrominated by-products. How can I improve selectivity? Polybromination often occurs when the reaction temperature is too high or when an excess of brominating agent is used. Solution: Precisely control the reaction temperature using an ice bath or cryostat. Carefully calibrate the stoichiometry of your brominating agent. As noted in process development for a similar compound, maintaining a temperature of 15 ± 5°C and using a slight molar excess (1.05:1) of one reagent can maximize yield and minimize by-products [3].
Q3: Are there safer alternatives to molecular bromine (Br₂) for this synthesis? While molecular bromine is highly effective, it is toxic, corrosive, and requires careful handling. Solution: Consider exploring alternative brominating agents. Although not directly reported for this compound in the provided sources, compounds like N-Bromosuccinimide (NBS) are widely used in other bromination contexts (e.g., pyrene derivatives) as they are often easier to handle and can offer better selectivity [5]. You would need to validate this for your specific synthetic route.
Protocol 1: Incorporating a Stabilizer Mixture
Protocol 2: Key Steps for a Controlled Bromination
The table below summarizes an HPLC method for analyzing 4-Bromostyrene, a compound closely related to your target analyte. This can provide a foundational method for your own experimentation [1].
| Parameter | Description |
|---|---|
| Analyte | 4-Bromostyrene |
| Column | Newcrom R1 (low silanol activity RP column) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatibility | Replace phosphoric acid with formic acid |
| Scalability | Scalable to preparative purification |
| Particle Sizes | 3 µm particles available for fast UPLC applications |
Since direct data is scarce, you will likely need to develop and optimize a method. The following workflow outlines the standard steps for HPLC method development, which is a systematic and often iterative process [2].
To build a thorough comparison guide, consider these practical steps based on the search findings:
Brominated styrene derivatives are primarily used as flame retardants. They can be produced via two main methods, which result in products with different properties [1].
| Feature | Polymerization of Bromostyrene Monomers | Bromination of Polystyrene |
|---|---|---|
| Primary Product | Brominated Polystyrene (BPS) | Brominated Polystyrene (BPS) |
| Process | Polymerization of monomers (e.g., dibromostyrene) | Post-treatment of pre-formed polystyrene |
| Key Advantage | Superior thermal stability; no weak side-chain bromine [1] | -- |
| Key Disadvantage | -- | Potential for labile side-chain bromine, lower thermal stability [1] |
| Molecular Weight Control | Broad range possible [1] | Limited to available polystyrene feedstocks |
| Bromine Content Control | Broad range possible via monomer feed [1] | Limited |
Commercial Note: Brominated Polystyrene (BPS) is a significant commercial product, with the global market projected to grow. It is valued for its flame retardancy in electronics, automotive, and construction industries [2] [3].
The following table summarizes experimental flame retardancy data for various brominated structures in polystyrene resin, as reported in recent scientific literature [4].
| Brominated Structure (in Polystyrene Resin) | Key Performance Indicator | Value | Synergist (Sb₂O₃) |
|---|---|---|---|
| BCB (Best performer identified) | Limited Oxygen Index (LOI) | 26.0% | Yes [4] |
| BCB (Best performer identified) | LOI | 23.5% | No [4] |
| BCB (Best performer identified) | Tensile Strength Decrease (vs. pure PS) | 19.7% | -- |
| BCB (Best performer identified) | Bending Strength Decrease (vs. pure PS) | 6.4% | -- |
| BCB (Best performer identified) | Impact Strength Decrease (vs. pure PS) | 12.2% | -- |
| Brominated Polystyrene (BPS) (High Molecular Weight) | Flame Retardancy | Superior to low molecular weight BPS [2] | -- |
Experimental Context: This study [4] synthesized several polymeric brominated flame retardants and evaluated them in polystyrene resin at specific additions (e.g., 10-15%). The Limited Oxygen Index (LOI) measures the minimum concentration of oxygen that supports combustion; a higher LOI indicates better flame retardancy (pure polystyrene has an LOI of about 18.1%) [4].
Synthesis of Brominated Monomers and Polymers
Performance Testing Workflow The experimental workflow for evaluating flame retardancy, as seen in the cited research, typically follows a structured path. The diagram below outlines the key stages from sample preparation to data analysis:
Computational Docking Protocol For researchers interested in brominated molecules for pharmaceutical applications, the search results provide a robust virtual screening methodology [7]. The diagram below illustrates this multi-step computational protocol for identifying potential protein inhibitors:
Key Experimental Details:
The search results lack direct experimental comparisons of 3,4-dibromostyrene against alternatives like 2,4-dibromostyrene or 2,5-dibromostyrene. To build a comprehensive guide, you may need to delve deeper into specialized scientific literature.
While data for 3,4-Dibromostyrene is unavailable, the table below summarizes quantitative kinetic parameters for the radical polymerization of 2,4,5-Tribromostyrene (TBS), which can serve as a useful reference [1].
| Parameter | Value in Toluene | Value in Dioxane |
|---|---|---|
| Rate Equation (R(_p)=k[M](^m)[I](^n)) | R(_p)=8.08×10(^{-4}) [TBS](^{1.39})[AIBN](^{0.49}) | R(_p)=3.05×10(^{-3}) [TBS](^{1.17})[AIBN](^{0.74}) |
| Overall Activation Energy (E) | 24.5 kcal mol(^{-1}) | 22.3 kcal mol(^{-1}) |
| Monomer Reactivity (r(_1)) | 2.78 (with Styrene) | 2.78 (with Styrene) |
| Styrene Reactivity (r(_2)) | 0.23 (with TBS) | 0.23 (with TBS) |
| Alfrey-Price Q Value | 2.54 | 2.54 |
| Alfrey-Price e Value | -0.14 | -0.14 |
The provided kinetic parameters reveal that TBS has a high Q value, indicating a resonantly stabilized, highly reactive radical during polymerization. The negative e value suggests the presence of an electron-rich vinyl group, influenced by the bromine substituents [1].
Here are detailed methodologies for the experiments that generated the reference data and a related synthesis protocol.
This protocol outlines the general method used to determine the kinetic data for TBS.
This method describes an alternative route to dibromostyrenes, which could be applicable to synthesizing this compound for subsequent studies.
Locating specific kinetic data for less-common compounds can be challenging. Here is a workflow to guide your research and a visualization of the process.
The diagram outlines a strategic approach:
While data for 3,4-Dibromostyrene is scarce, the table below outlines the expected mass spectrometry features and general experimental approach for a dibrominated styrene compound. Much of this is inferred from the general behavior of molecules containing bromine and isotopic patterns [1] [2].
| Aspect | Expected Characteristics for a Dibromostyrene |
|---|---|
| Molecular Formula | C8H6Br2 [3] |
| Key Spectral Features | Characteristic isotope pattern due to bromine [1]. Molecular ion peak (M+), M+2 peak with similar height, and M+4 peak [1]. Peaks from fragmentation (e.g., loss of Br•). |
| Ionisation Method | Electron Impact (EI) or Electrospray Ionisation (ESI) [1]. |
| Mass Analyzer | Time of Flight (TOF) or Quadrupole [1]. |
This protocol outlines the key steps for a Time of Flight (TOF) mass spectrometry analysis, which is common for such applications [1].
The following diagram illustrates the key stages of a Time of Flight (TOF) mass spectrometry experiment.
To obtain the specific experimental data you need, I suggest the following:
| Compound / Polymer | Bromination Type / Form | Key Thermal Stability Findings | Experimental Context |
|---|---|---|---|
| Ring-brominated PS [1] [2] | Aromatic ring | Higher thermal stability than unmodified PS; degrades mainly to monomers via a mechanism similar to pure PS. | TGA-MS; degradation mechanism analysis [1] [2]. |
| Chain-brominated PS [1] [2] | Aliphatic backbone | Significantly reduced thermal stability; similar to PVC, eliminates HBr at low temperatures, forming polyene structures. | TGA-MS; kinetic parameter analysis [1] [2]. |
| Decabromodiphenyl ether (decaBDE) [1] | Additive flame retardant | Alters HIPS degradation: broader product spectrum, more by-products, less styrene. Works in condensed phase. | TGA-MS of HIPS blends [1]. |
| Decabromodiphenyl ethane (DBDPE) [1] | Additive flame retardant | Alters HIPS degradation, but details differ from decaBDE. Works in gas phase through radical trapping. | TGA-MS of HIPS blends [1]. |
| BLUEDGE Polymeric FR [3] | Polymeric additive | High stability in polystyrene foams; predicted to take 100 years for 1% degradation at 50°C. Minimal debromination. | Kinetic modeling of TGA data; accelerated UV aging [3]. |
| Butadiene Styrene Brominated Copolymer [4] | Polymeric copolymer | Identified by US EPA as a safer, commercially available alternative to HBCD in polystyrene insulation. | EPA Design for the Environment assessment [4]. |
The location of bromine in the polymer structure is a critical factor determining the degradation pathway and thermal stability.
The search results describe several standard protocols for evaluating the thermal stability of brominated polymers.
The diagram below illustrates a general experimental workflow for the thermal analysis of brominated styrenes, from sample preparation to data interpretation.
The current information reveals areas where further research is particularly needed: